Olivomycin A
Description
This compound has been reported in Streptomyces with data available.
structure in first source
Properties
CAS No. |
11006-70-5; 22916-45-6; 6988-58-5 |
|---|---|
Molecular Formula |
C58H84O26 |
Molecular Weight |
1197.3 g/mol |
IUPAC Name |
[(2S,3S,4S,6S)-6-[(2R,3R,4R,6S)-6-[(2R,3R,4R,6S)-6-[[(2S,3S)-6-[(2S,4R,5S,6R)-5-acetyloxy-4-[(2R,4R,5R,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-8,9-dihydroxy-1-oxo-3,4-dihydro-2H-anthracen-2-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]oxy-3-hydroxy-2-methyloxan-4-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-methylpropanoate |
InChI |
InChI=1S/C58H84O26/c1-22(2)57(69)84-56-28(8)77-43(21-58(56,10)70)81-37-18-41(73-24(4)48(37)65)80-36-19-42(74-25(5)47(36)64)83-55-33(54(72-12)51(68)46(63)23(3)59)15-31-13-30-14-32(16-34(61)44(30)49(66)45(31)50(55)67)79-40-20-38(53(27(7)76-40)78-29(9)60)82-39-17-35(62)52(71-11)26(6)75-39/h13-14,16,22-28,33,35-43,46-48,52-56,59,61-66,70H,15,17-21H2,1-12H3/t23-,24-,25-,26-,27-,28+,33+,35-,36-,37-,38-,39-,40+,41+,42+,43+,46+,47-,48-,52+,53+,54+,55+,56+,58+/m1/s1 |
InChI Key |
OCOLTXUAPMAMPP-AJVJTBPOSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Origins of Olivomycin A: A Technical Guide
Abstract
Olivomycin A, a member of the aureolic acid family of antibiotics, has been a subject of scientific interest for decades due to its potent antitumor properties. This technical guide provides an in-depth overview of the discovery, origin, and biosynthetic pathway of this compound. It is intended for researchers, scientists, and professionals in the field of drug development. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of critical biological pathways and experimental workflows to facilitate a comprehensive understanding of this important natural product.
Discovery and Origin
This compound was first discovered in 1962 by a team of Soviet scientists, G.F. Gauze and M.G. Brazhnikova, at the Gause Institute of New Antibiotics in Moscow.[1][2] Their pioneering work involved the isolation and characterization of this novel antibiotic from the fermentation broth of soil-dwelling bacteria.
The primary producing organisms of this compound are actinomycetes, specifically strains of Streptoverticillium cinnamoneum and Streptomyces olivoreticuli.[3] These Gram-positive bacteria are well-known for their ability to produce a wide array of secondary metabolites with diverse biological activities. The production of this compound is typically carried out through submerged fermentation of these Streptomyces strains, followed by extraction and purification of the compound.
Physicochemical Properties
This compound is a glycosidic antibiotic with a complex molecular structure. Its chemical formula is C₅₈H₈₄O₂₆, and it has a molecular weight of 1197.3 g/mol . The molecule consists of a tricyclic aglycone core, known as olivin, which is attached to two sugar chains: a disaccharide and a trisaccharide. This intricate structure is crucial for its biological activity.
| Property | Value |
| Molecular Formula | C₅₈H₈₄O₂₆ |
| Molecular Weight | 1197.3 g/mol |
| Appearance | Yellow solid |
| Solubility | Soluble in ethanol (B145695) and chloroform, insoluble in water |
| CAS Number | 6988-58-5 |
Biosynthesis of this compound
The biosynthesis of this compound is a complex process orchestrated by a dedicated gene cluster within the producing Streptomyces strain. While the specific gene cluster for this compound has not been as extensively characterized as those for other aureolic acid antibiotics like mithramycin, the general pathway is understood to be that of a Type II polyketide synthase (PKS) system.
The biosynthesis can be broadly divided into three main stages:
-
Polyketide Backbone Synthesis: The aglycone core of this compound is assembled by a Type II PKS. This enzymatic machinery catalyzes the iterative condensation of small carboxylic acid units, typically acetate (B1210297) and propionate, to form a polyketide chain. This chain then undergoes a series of cyclization and aromatization reactions to form the characteristic tricyclic structure of olivin.
-
Deoxysugar Biosynthesis: The sugar moieties of this compound are synthesized from glucose-1-phosphate through a series of enzymatic modifications. These reactions, catalyzed by enzymes such as dehydratases, epimerases, and reductases, result in the formation of the specific deoxysugars found in the final molecule.
-
Glycosylation: The final step in the biosynthesis is the attachment of the deoxysugar units to the aglycone core. This is carried out by glycosyltransferases, which are enzymes that catalyze the formation of glycosidic bonds.
Below is a generalized diagram of the proposed biosynthetic pathway for an aureolic acid antibiotic like this compound.
Caption: A generalized diagram of the proposed biosynthetic pathway for this compound.
Biological Activity and Mechanism of Action
This compound exhibits potent antitumor activity against a wide range of cancer cell lines. Its primary mechanism of action involves the inhibition of DNA and RNA synthesis. This compound binds to the minor groove of GC-rich regions of DNA, forming a stable complex that physically obstructs the progression of DNA and RNA polymerases. This leads to the inhibition of replication and transcription, ultimately resulting in cell cycle arrest and apoptosis.
In Vitro Cytotoxicity
The cytotoxic effects of this compound have been evaluated against numerous cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Cell Line | Cancer Type | IC₅₀ (nM) |
| SW480 | Human colon adenocarcinoma | 16 |
| HepG2 | Human liver cancer | 93 |
| MCF7 | Human breast adenocarcinoma | 78 |
| A-498 | Human renal cell carcinoma | ~10 |
| 786-O | Human renal cell carcinoma | ~1 |
Note: Some of the IC₅₀ values are for analogs of this compound.
Apoptotic Signaling Pathway
This compound induces apoptosis in cancer cells through the intrinsic pathway. The binding of this compound to DNA leads to the activation of the p53 tumor suppressor protein. Activated p53 then upregulates the expression of pro-apoptotic proteins such as PUMA and Bak. These proteins, in turn, promote the release of cytochrome c from the mitochondria, which triggers a caspase cascade, ultimately leading to programmed cell death.
Caption: The apoptotic signaling pathway induced by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Fermentation and Production
While specific industrial production yields are not widely published, laboratory-scale fermentation can be optimized to enhance the production of this compound. A general protocol for the fermentation of Streptomyces is as follows:
-
Inoculum Preparation: A seed culture is prepared by inoculating a suitable medium (e.g., Tryptone Soya Broth) with spores or mycelia of the Streptomyces strain. The culture is incubated at 28-30°C on a rotary shaker for 48 hours.
-
Production Fermentation: The seed culture is then transferred to a larger volume of production medium. The composition of the production medium can be optimized for maximal yield but typically contains a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal), and mineral salts. The fermentation is carried out for 96-120 hours under controlled conditions of temperature, pH, and aeration.
Isolation and Purification
The following is a general protocol for the isolation and purification of this compound from a fermentation broth:
-
Extraction: The fermentation broth is first centrifuged to separate the mycelia from the supernatant. The supernatant is then extracted with an organic solvent such as ethyl acetate. The organic phase, which contains the this compound, is collected and concentrated under reduced pressure.
-
Chromatographic Purification: The crude extract is then subjected to chromatographic purification. This typically involves column chromatography using a silica (B1680970) gel or other suitable resin. The column is eluted with a gradient of solvents to separate the this compound from other compounds in the extract. The fractions containing the purified this compound are collected and concentrated.
-
Purity Analysis: The purity of the final product is confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Caption: A workflow diagram for the isolation and purification of this compound.
Annexin V Staining for Apoptosis Detection
This protocol details the use of Annexin V staining to detect apoptosis by flow cytometry:
-
Cell Preparation: Culture the cells to be tested in a suitable medium. After treatment with this compound for the desired time, harvest the cells by trypsinization and wash them with phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells that are positive for both Annexin V and PI are in late apoptosis or necrosis.
Wound Healing Assay for Cell Migration
This protocol describes a wound healing (or scratch) assay to assess the effect of this compound on cell migration:
-
Cell Seeding: Seed cells in a culture plate and grow them to confluence.
-
Scratch Formation: Create a "scratch" or a cell-free gap in the confluent monolayer using a sterile pipette tip.
-
Treatment and Imaging: Wash the cells to remove any detached cells and then add fresh medium containing this compound at the desired concentration. Image the scratch at time zero and then at regular intervals (e.g., every 6-12 hours) to monitor the migration of cells into the gap.
-
Analysis: The rate of wound closure is quantified by measuring the area of the gap at each time point.
Conclusion
This compound remains a compound of significant interest in the field of oncology due to its potent antitumor activity. This technical guide has provided a comprehensive overview of its discovery, origin, biosynthesis, and mechanism of action. The detailed experimental protocols and visual diagrams are intended to serve as a valuable resource for researchers and professionals working on the development of new anticancer therapies. Further research into the biosynthesis of this compound and the development of novel analogs could lead to the discovery of even more effective and selective anticancer agents.
References
Olivomycin A in Cancer Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olivomycin A is a member of the aureolic acid group of antibiotics, which were first identified in the 1960s for their significant antitumor properties.[1] Produced by Streptomyces olivoreticuli, this compound garnered interest for its potent anticancer activity.[1] This document provides a comprehensive overview of the history of this compound in cancer research, detailing its mechanism of action, preclinical efficacy, and the experimental methodologies used to elucidate its effects. While historical texts mention its clinical application in treating testicular cancer and reticular sarcoma, detailed quantitative data from human clinical trials are scarce in publicly available literature, likely due to the compound's high cytotoxicity which may have limited its clinical development.[2]
Mechanism of Action
The primary mechanism of action of this compound is its sequence-selective binding to the minor groove of GC-rich regions of DNA.[2] This interaction is mediated by the formation of a coordination complex with divalent metal ions, such as Mg2+. The binding of the this compound-Mg2+ complex to DNA physically obstructs the progression of DNA-dependent enzymes like RNA polymerase, thereby inhibiting transcription and subsequent protein synthesis.[2] This disruption of transcription is a key contributor to its cytotoxic effects against cancer cells.
Recent research has unveiled a more nuanced understanding of this compound's mechanism, highlighting its role in modulating critical cellular signaling pathways involved in cancer progression.
Data Presentation: Preclinical Efficacy of this compound
The following tables summarize the in vitro efficacy of this compound across various cancer cell lines.
| Cell Line | Cancer Type | IC50 | Reference |
| A-498 | Renal Cell Carcinoma (wild-type p53) | Significant inhibitory effect starting at 10 nM (colony formation) | |
| 786-O | Renal Cell Carcinoma (mutant p53 and PTEN) | Significant inhibitory effect starting at 1 nM (colony formation) | |
| Murine Leukemia cells | Leukemia | Cytotoxicity at nanomolar concentrations | |
| Human T lymphoblastic cells | T-cell Lymphoma | Cytotoxicity at nanomolar concentrations |
| Cell Line | Cancer Type | Apoptosis Induction | Reference |
| A-498 | Renal Cell Carcinoma (wild-type p53) | Effective at 1 µM | |
| 786-O | Renal Cell Carcinoma (mutant p53 and PTEN) | Effective at 50 nM | |
| Human tumor cells | Various | Induced at nanomolar concentrations |
| Cell Line | Cancer Type | Effect on Migration | Concentration | Reference |
| A-498 | Renal Cell Carcinoma (wild-type p53) | Significantly suppressed | 100 nM | |
| 786-O | Renal Cell Carcinoma (mutant p53 and PTEN) | Significantly suppressed | 100 nM |
Signaling Pathways Modulated by this compound
This compound exerts its anticancer effects by impacting multiple signaling pathways, primarily those involved in apoptosis (programmed cell death) and the epithelial-mesenchymal transition (EMT), a process critical for cancer cell invasion and metastasis.
Apoptosis Signaling Pathway
This compound induces apoptosis through both intrinsic and extrinsic pathways, with the specific mechanism appearing to be dependent on the p53 status of the cancer cells.
-
In p53 wild-type cells (e.g., A-498): this compound primarily activates the intrinsic apoptotic pathway. This is characterized by the upregulation of pro-apoptotic proteins such as Puma and Bak, leading to the activation of caspase-9.
-
In p53 mutant cells (e.g., 786-O): this compound appears to engage both intrinsic and extrinsic pathways. This is evidenced by the activation of caspase-8 and the cleavage of Bid (suggesting extrinsic pathway activation), alongside the involvement of the mitochondrial pathway.
Epithelial-Mesenchymal Transition (EMT) Signaling Pathway
This compound has been shown to reverse the EMT process, thereby reducing the migratory and invasive potential of cancer cells. It achieves this by:
-
Downregulating key EMT transcription factors: Notably, it reduces the expression of Snail.
-
Modulating cell adhesion molecules: It leads to the downregulation of the mesenchymal marker N-cadherin and the upregulation of epithelial markers such as E-cadherin and ZO-1.
References
An In-depth Technical Guide to the Biosynthesis of Olivomycin A in Streptomyces
For Researchers, Scientists, and Drug Development Professionals
Abstract
Olivomycin A, a member of the aureolic acid family of polyketide antibiotics, exhibits potent antitumor properties. Produced by various Streptomyces species, its complex structure, featuring a tricyclic aglycone and two distinct sugar side chains, is assembled by a sophisticated enzymatic machinery encoded within a dedicated biosynthetic gene cluster (BGC). While the specific BGC for this compound has not been fully elucidated in the literature, extensive research on the closely related and structurally similar antibiotic, mithramycin, provides a robust framework for understanding its biosynthesis. This guide synthesizes the current knowledge, drawing heavily on the well-characterized mithramycin pathway from Streptomyces argillaceus to present a comprehensive overview of the genetic and biochemical processes likely governing this compound formation. We will delve into the enzymatic functions, regulatory networks, and experimental methodologies pertinent to the study of this important class of natural products.
Introduction to this compound and the Aureolic Acid Antibiotics
This compound is a glycosylated polyketide produced by several Streptomyces species, including Streptomyces antibioticus and Streptomyces chrysomallus. It belongs to the aureolic acid group of antibiotics, which also includes notable members like mithramycin and chromomycin (B10761888) A3.[1] These compounds are known for their significant antitumor activity, which stems from their ability to bind to the minor groove of GC-rich DNA sequences in a magnesium ion-dependent manner, thereby inhibiting DNA replication and transcription.[1]
The core structure of aureolic acids consists of a tricyclic aglycone derived from a polyketide precursor. This aglycone is adorned with two oligosaccharide chains, which are crucial for their biological activity. In the case of this compound, these are a disaccharide and a trisaccharide chain composed of various deoxysugars. The biosynthesis of such complex natural products is a multi-step process orchestrated by a suite of enzymes encoded by a contiguous set of genes known as a biosynthetic gene cluster (BGC).
The this compound Biosynthetic Gene Cluster: A Mithramycin-Based Model
Direct and detailed characterization of the this compound BGC is not extensively available in public literature. However, the BGC for mithramycin from Streptomyces argillaceus has been cloned, sequenced, and functionally analyzed in depth.[2][3] Given the high structural similarity between this compound and mithramycin, the mithramycin BGC serves as an excellent predictive model for understanding this compound biosynthesis. The key components of this biosynthesis are categorized into the assembly of the polyketide backbone, tailoring of the aglycone, synthesis and attachment of deoxysugars, and regulation of the entire process.
Core Polyketide Synthesis
The aglycone of aureolic acids is assembled by a type II polyketide synthase (PKS) system.[4] This multi-enzyme complex catalyzes the sequential condensation of acetate (B1210297) units to form a linear polyketide chain, which then undergoes a series of cyclization and aromatization reactions to yield a tetracyclic intermediate.
Table 1: Key Genes and Enzymes in the Biosynthesis of the Aureolic Acid Aglycone (Mithramycin Model)
| Gene (Mithramycin BGC) | Proposed Enzyme Function | Role in Biosynthesis |
| mtmPKS (various genes) | Minimal Polyketide Synthase (KSα, KSβ, ACP) | Catalyzes the formation of the linear decaketide from acetate units. |
| mtmQ | Cyclase/Aromatase | Catalyzes the cyclization of the first aromatic ring. |
| mtmL | Acyl-CoA Ligase | Essential for the formation of the fourth ring of the tetracyclic intermediate. |
| mtmOIV | Baeyer-Villiger Monooxygenase | Catalyzes the oxidative cleavage of the fourth ring to form the tricyclic core and the pentyl side chain. |
| mtmW | Ketoreductase | Reduces a keto group on the newly formed side chain in the final steps of aglycone maturation. |
| mtmMI, mtmMII | Methyltransferases | Catalyze the methylation of the polyketide moiety at specific positions. |
Deoxysugar Biosynthesis and Glycosylation
The sugar moieties of this compound are critical for its biological activity. These deoxysugars are synthesized from primary metabolites, such as glucose-1-phosphate, through a dedicated pathway involving several enzymes that modify the sugar scaffold. Once synthesized and activated (typically as TDP-sugars), they are attached to the aglycone by specific glycosyltransferases (GTs). The mithramycin BGC contains a suite of genes responsible for the synthesis of D-olivose, D-oliose, and D-mycarose.
Table 2: Key Genes and Enzymes in Deoxysugar Biosynthesis and Attachment (Mithramycin Model)
| Gene (Mithramycin BGC) | Proposed Enzyme Function | Role in Biosynthesis |
| mtmD | Glucose-1-phosphate thymidylyltransferase | First step in the activation of glucose for deoxysugar synthesis. |
| mtmE | TDP-D-glucose 4,6-dehydratase | Creates the key intermediate TDP-4-keto-6-deoxy-D-glucose. |
| mtmU, mtmTIII | 4-Ketoreductases | Reduce the 4-keto group to form different deoxysugars. |
| mtmC | C-methyltransferase | Adds a methyl group to a sugar intermediate. |
| mtmGI, mtmGII | Glycosyltransferases | Transfer the deoxysugar moieties to the aglycone. |
Proposed Biosynthetic Pathway of this compound
Based on the functional characterization of the mithramycin biosynthetic enzymes, a putative pathway for this compound can be constructed.
Regulation of this compound Biosynthesis
The production of antibiotics in Streptomyces is tightly regulated to coordinate with the physiological state of the organism. This regulation occurs at multiple levels, involving pathway-specific regulators located within the BGC, as well as global regulators that respond to nutritional and environmental signals.
In the mithramycin BGC, a key positive regulator, mtmR, has been identified. MtmR belongs to the SARP (Streptomyces Antibiotic Regulatory Protein) family of transcriptional activators. Overexpression of mtmR leads to a significant increase in mithramycin production, while its deletion abolishes biosynthesis. It is highly probable that a homologous SARP regulator governs the expression of the this compound BGC.
Quantitative Data on Aureolic Acid Production
Precise, publicly available quantitative data on this compound production yields are limited. However, studies on the related antibiotic, mithramycin, provide some insights. Overexpression of the positive regulatory gene mtmR in S. argillaceus resulted in a 16-fold increase in mithramycin production. This highlights the significant potential for yield improvement through genetic engineering of regulatory elements.
Experimental Protocols
The study of this compound biosynthesis involves a variety of molecular biology and analytical chemistry techniques. Below are generalized protocols for key experiments, which would need to be optimized for the specific Streptomyces strain and research question.
Gene Inactivation via Homologous Recombination
This technique is used to determine the function of a specific gene in the biosynthetic pathway.
References
- 1. The aureolic acid family of antitumor compounds: structure, mode of action, biosynthesis, and novel derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Two Genes from Streptomyces argillaceus Encoding Glycosyltransferases Involved in Transfer of a Disaccharide during Biosynthesis of the Antitumor Drug Mithramycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mithramycin gene cluster of Streptomyces argillaceus contains a positive regulatory gene and two repeated DNA sequences that are located at both ends of the cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
chemical properties and solubility of Olivomycin A
An In-depth Analysis of the Chemical Properties, Solubility, and Biological Activity of a Potent Antitumor Antibiotic
This technical guide provides a comprehensive overview of Olivomycin A, an aureolic acid antibiotic with significant antitumor properties. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical characteristics, solubility profile, and mechanisms of action.
Chemical Properties
This compound is a complex glycosidic antibiotic produced by several species of Streptomyces. Its intricate structure is central to its biological activity. The key chemical properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₅₈H₈₄O₂₆ | [1] |
| Molecular Weight | 1197.3 g/mol | [1] |
| Appearance | Yellow solid | [2] |
| Synonyms | Olivomycin I | [1] |
| CAS Number | 6988-58-5 | [1] |
| Chemical Class | Aureolic acid antibiotic, Glycoside |
Solubility
The solubility of this compound is a critical factor for its experimental use and potential therapeutic applications. While precise quantitative data is not widely available in the reviewed literature, the qualitative solubility profile is well-established.
| Solvent | Solubility | References |
| Water | Insoluble | |
| Ethanol (B145695) | Soluble | |
| Chloroform | Soluble | |
| Methanol | Soluble | |
| Acetone | Soluble | |
| Ethyl Acetate (B1210297) | Soluble | |
| Carbon Tetrachloride | Soluble |
Mechanism of Action and Signaling Pathways
This compound exerts its potent antitumor effects through a multi-faceted mechanism primarily centered on its interaction with DNA. It binds selectively to the minor groove of GC-rich regions of DNA, leading to the inhibition of crucial cellular processes.
Inhibition of Transcription and Replication
By binding to DNA, this compound physically obstructs the progression of DNA and RNA polymerases, thereby inhibiting both DNA replication and gene transcription. This non-intercalative binding is a hallmark of the aureolic acid class of antibiotics.
The following diagram illustrates the fundamental mechanism of this compound's interaction with DNA and its immediate downstream effects.
Caption: this compound binding to DNA and inhibition of replication and transcription.
Interference with Transcription Factors and Epigenetic Modification
This compound's binding to promoter regions of genes can prevent the binding of essential transcription factors, such as Sp1, which are crucial for the expression of genes involved in cell growth and proliferation. Furthermore, it has been shown to inhibit the activity of DNA methyltransferase Dnmt3a, suggesting an epigenetic component to its mechanism of action.
The following diagram depicts the workflow of how this compound interferes with transcription factor binding and DNA methylation.
Caption: Interference of this compound with transcription factors and DNA methylation.
Induction of Apoptosis and Cellular Stress
This compound is a potent inducer of apoptosis in cancer cells. Its cytotoxic effects are mediated through both intrinsic and extrinsic apoptotic pathways. Furthermore, it has been observed to induce DNA damage signaling and affect mitochondrial quality control, leading to enhanced cell death in cancer cells.
The following diagram provides a simplified overview of the signaling pathways leading to apoptosis induced by this compound.
Caption: Apoptotic signaling pathways induced by this compound.
Experimental Protocols and Methodologies
Isolation and Purification
Historically, this compound has been isolated from the fermentation broth of Streptomyces species. The general workflow for its isolation involves:
-
Fermentation: Culturing of the producing microorganism under optimal conditions to maximize antibiotic yield.
-
Extraction: Extraction of the active compound from the fermentation broth using organic solvents such as ethyl acetate or chloroform.
-
Chromatographic Purification: Purification of this compound from the crude extract using techniques like column chromatography on silica (B1680970) gel or alumina, followed by reverse-phase high-performance liquid chromatography (RP-HPLC) for final purification.
A more detailed, modern protocol for the isolation and purification of this compound would require further development and optimization based on these classical methods.
The following diagram illustrates a generalized workflow for the isolation and purification of this compound.
Caption: Generalized workflow for the isolation and purification of this compound.
In Vitro Antitumor Activity Assays
The antitumor effects of this compound have been evaluated using a variety of in vitro assays:
-
Cell Viability and Proliferation Assays (e.g., MTT, XTT): These colorimetric assays are used to assess the dose-dependent cytotoxic effects of this compound on cancer cell lines.
-
Wound Healing and Transwell Migration Assays: These assays are employed to evaluate the impact of this compound on cancer cell migration and invasion, which are crucial aspects of metastasis.
-
Apoptosis Assays (e.g., Annexin V/Propidium (B1200493) Iodide Staining): Flow cytometry-based assays using Annexin V and propidium iodide are used to quantify the induction of apoptosis and necrosis in cells treated with this compound.
-
Western Blotting: This technique is used to analyze the expression levels of key proteins involved in the signaling pathways affected by this compound, such as those related to apoptosis (e.g., caspases, Bcl-2 family proteins) and cell cycle regulation.
General Protocol for Cell-Based Assays:
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Treatment: Cells are treated with varying concentrations of this compound (typically from a stock solution in ethanol or DMSO) for specific durations.
-
Analysis: The specific endpoint (e.g., cell viability, migration, protein expression) is measured using the appropriate assay technique.
Conclusion
This compound remains a compound of significant interest in cancer research due to its potent and multi-faceted antitumor activity. Its ability to bind to DNA, inhibit transcription and replication, interfere with transcription factors, and induce apoptosis through various pathways makes it a valuable tool for studying cancer biology and a potential scaffold for the development of new anticancer drugs. However, the lack of readily available quantitative solubility data and detailed, modern experimental protocols highlights the need for further research to fully characterize this promising natural product. This guide provides a solid foundation of the existing knowledge on this compound for researchers embarking on studies involving this compound.
References
Olivomycin A as a DNA minor groove binder
An In-depth Technical Guide on Olivomycin A as a DNA Minor Groove Binder
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a potent antitumor antibiotic belonging to the aureolic acid family, which also includes chromomycin (B10761888) A3 and mithramycin.[1][2] Its primary mechanism of action involves the sequence-selective binding to the minor groove of GC-rich DNA.[3] This interaction is not covalent but is highly specific and stable, physically impeding the progression of essential enzymes like DNA and RNA polymerases along the DNA helix.[3][4] Consequently, this compound effectively inhibits DNA replication and transcription, leading to profound cytotoxic effects in cancer cells. Its biological activity is multifaceted, triggering DNA damage signaling, inducing p53-dependent apoptosis, and suppressing pathways involved in metastasis, such as the epithelial-mesenchymal transition (EMT). This guide provides a comprehensive overview of this compound's interaction with DNA, including quantitative binding data, the cellular pathways it modulates, and detailed protocols for its experimental study.
Chemical Properties and Structure
This compound possesses a complex molecular architecture, featuring a tricyclic aglycone core attached to both a disaccharide and a trisaccharide chain. These sugar moieties are critical for stabilizing its interaction with the DNA minor groove; the aglycone alone does not exhibit the same cytotoxicity or transcriptional blocking activity.
| Property | Value |
| Molecular Formula | C₅₈H₈₄O₂₆ |
| Molecular Weight | 1,197.27 g/mol |
| Class | Aureolic Acid Antibiotic |
| Synonyms | Olivomycin I |
Mechanism of DNA Minor Groove Binding
The binding of this compound to DNA is a multi-step process that results in a highly stable complex.
-
Dimerization: Two molecules of this compound chelate a divalent metal ion, typically Mg²⁺, to form a stable dimer. This dimerization is a prerequisite for high-affinity DNA binding.
-
Sequence Recognition: The this compound-Mg²⁺ dimer specifically targets GC-rich sequences in the DNA. Footprinting studies have shown that the preferred binding sites are a minimum of 3 base pairs long and contain at least two contiguous guanine-cytosine pairs.
-
Minor Groove Insertion: The dimer inserts into the minor groove, which is widened to accommodate it. The interaction is stabilized by hydrogen bonds between the antibiotic's chromophore and the 2-amino group of guanine (B1146940) bases.
-
Kinetic Discrimination: While this compound can bind to various GC-rich sites with similar affinity (equilibrium constant), the stability and lifetime of the complex are sequence-dependent. The dissociation rate of the complex is significantly slower for sites containing central GG or GC dinucleotides compared to those with a central CG dinucleotide, and this kinetic difference is a key determinant of its biological specificity.
Caption: Logical workflow of this compound's binding to DNA.
Quantitative Binding and Cytotoxicity Data
The interaction of this compound with DNA has been quantified using various biophysical techniques. Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of the binding event.
Table 1: Thermodynamic Parameters of this compound Binding to Different DNA Hairpin Sequences (Data sourced from Kaluzhny et al., Int J Mol Sci, 2020)
| DNA Target Sequence (Binding site in bold) | Association Constant (Kₐ) (10⁷ M⁻¹) | Enthalpy (ΔH) (kcal/mol) | Entropy (-TΔS) (kcal/mol) |
| 5’-CGAGGGG TCG-3’ | 1.8 ± 0.1 | -22.7 ± 0.1 | 12.8 |
| 5’-CGACGCG TCG-3’ | 1.7 ± 0.1 | -22.0 ± 0.1 | 12.2 |
| 5’-CGAGCGC TCG-3’ | 1.4 ± 0.1 | -23.0 ± 0.2 | 13.4 |
| 5’-CGAGGC CTCG-3’ | 1.3 ± 0.1 | -22.4 ± 0.1 | 12.8 |
| 5’-CGAGGCC TCG-3’ | 1.2 ± 0.1 | -22.8 ± 0.2 | 13.3 |
| 5’-CGAGCCG TCG-3’ | 1.1 ± 0.1 | -23.0 ± 0.1 | 13.6 |
| 5’-CGACGGC TCG-3’ | 0.9 ± 0.1 | -22.0 ± 0.1 | 12.7 |
The potent biological activity of this compound is reflected in its low nanomolar cytotoxicity against various human cancer cell lines.
Table 2: In Vitro Cytotoxicity (IC₅₀) of an this compound Analog (Data sourced from Benchchem)
| Cell Line | Cell Type | IC₅₀ (nM) |
| SW480 | Human colon adenocarcinoma | 16 |
| HepG2 | Human liver cancer | 93 |
| MCF7 | Human breast adenocarcinoma | 78 |
| HUVEC | Normal human umbilical vein endothelial cells | >160 |
Cellular Signaling Pathways Modulated by this compound
The binding of this compound to DNA initiates a cascade of cellular events, primarily culminating in programmed cell death and the inhibition of metastatic processes.
DNA Damage Response and Apoptosis Induction
By distorting DNA structure and stalling replication forks, this compound triggers a robust DNA damage response. This leads to the phosphorylation and activation of key signaling proteins like p53 and the histone variant H2AX (forming γH2AX), which are markers of genotoxic stress.
The subsequent apoptotic pathway is p53-dependent but varies based on the genetic background of the cancer cell:
-
In p53 wild-type cells (e.g., A-498 renal cancer): Apoptosis is primarily mediated through the intrinsic pathway, characterized by the upregulation of pro-apoptotic proteins PUMA and BAK, leading to the activation of caspase-9.
-
In p53 mutant cells (e.g., 786-O renal cancer): The response involves both intrinsic and extrinsic pathways. Activation of caspase-8 and truncation of Bid occur alongside mitochondrial involvement, suggesting a broader and often more potent apoptotic induction.
Caption: p53-dependent apoptotic signaling induced by this compound.
Key Experimental Protocols
Studying the interaction between this compound and DNA requires a suite of biophysical and cell-based assays.
Caption: General experimental workflow for analyzing drug-DNA interactions.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kₐ), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).
-
Objective: To determine the thermodynamic profile of this compound binding to a specific DNA sequence.
-
Methodology:
-
Sample Preparation: Prepare a solution of the target DNA (e.g., 10-20 µM of a synthetic oligonucleotide hairpin) in a suitable buffer (e.g., phosphate (B84403) buffer with 150 mM NaCl and 1 mM MgCl₂). Prepare a concentrated solution of this compound (e.g., 100-200 µM) in the identical buffer. Thoroughly degas both solutions.
-
Instrument Setup: Load the DNA solution into the sample cell of the ITC instrument and the this compound solution into the titration syringe. Equilibrate the system to the desired temperature (e.g., 25°C).
-
Titration: Perform a series of small, sequential injections (e.g., 2-5 µL) of the this compound solution into the DNA solution. Record the heat change after each injection until the binding sites are saturated.
-
Data Analysis: Integrate the heat-change peaks to generate a binding isotherm (heat change vs. molar ratio). Fit the isotherm to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters (Kₐ, ΔH, n). Calculate ΔS from the Gibbs free energy equation (ΔG = -RTlnKₐ = ΔH - TΔS).
-
Fluorescence Spectroscopy
The intrinsic fluorescence of aureolic acid antibiotics increases significantly upon binding to DNA, providing a sensitive method to measure binding affinity.
-
Objective: To determine the equilibrium binding constant of this compound to DNA.
-
Methodology:
-
Sample Preparation: Prepare a series of solutions in a suitable buffer (as for ITC) with a fixed concentration of DNA (e.g., 1 µM) and increasing concentrations of this compound.
-
Measurement: Using a spectrofluorometer, excite the samples at the appropriate wavelength for the this compound-Mg²⁺ complex (approx. 430-440 nm) and record the emission spectrum (approx. 450-600 nm).
-
Data Analysis: Plot the change in fluorescence intensity at the emission maximum as a function of the this compound concentration. Fit the resulting binding curve using a non-linear regression analysis based on a specific binding model (e.g., Scatchard analysis or a one-site specific binding model) to calculate the dissociation constant (Kd) or association constant (Ka).
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to detect conformational changes in DNA upon ligand binding. The binding of this compound induces a characteristic CD signal in the UV-Vis region, confirming the interaction and providing structural information about the complex.
-
Objective: To monitor the structural changes in DNA upon binding of this compound.
-
Methodology:
-
Sample Preparation: Prepare solutions of DNA (e.g., 20 µM) in a low-salt buffer (e.g., 10 mM phosphate buffer) in the absence and presence of stoichiometric amounts of this compound and Mg²⁺.
-
Instrument Setup: Use a CD spectrophotometer and a quartz cuvette with a 1 cm path length.
-
Spectral Acquisition: Scan the samples over a wavelength range of 220-500 nm. Average multiple scans to improve the signal-to-noise ratio.
-
Data Analysis: Subtract the spectrum of the buffer (and the drug alone, if it has a signal) from the DNA-containing samples. Compare the CD spectrum of the free DNA with that of the DNA-Olivomycin A complex. An induced CD signal in the region where the drug absorbs ( > 300 nm) is indicative of binding. Changes in the DNA region of the spectrum ( < 300 nm) report on alterations to DNA conformation.
-
MPE-Fe(II) DNA Footprinting
This technique identifies the specific binding location of a ligand on a DNA fragment by protecting the bound region from cleavage by a chemical nuclease, (methidiumpropyl-EDTA)iron(II) [MPE-Fe(II)].
-
Objective: To map the precise binding sites of this compound on a DNA sequence.
-
Methodology:
-
DNA Preparation: Prepare a DNA restriction fragment of interest (e.g., 100-200 bp) and label one end with ³²P.
-
Binding Reaction: Incubate the end-labeled DNA with varying concentrations of this compound and Mg²⁺ to allow binding equilibrium to be reached.
-
Cleavage Reaction: Initiate the cleavage reaction by adding MPE-Fe(II) and a reducing agent (e.g., dithiothreitol). Allow the reaction to proceed for a limited time to ensure, on average, less than one cut per DNA strand. Quench the reaction.
-
Gel Electrophoresis: Purify the DNA fragments and separate them on a high-resolution denaturing polyacrylamide sequencing gel alongside a Maxam-Gilbert sequencing ladder of the same DNA fragment.
-
Analysis: Visualize the fragments by autoradiography. The binding sites of this compound will appear as "footprints"—gaps in the cleavage pattern where the DNA was protected from MPE-Fe(II) cleavage.
-
Conclusion
This compound is a classic DNA minor groove binder whose potent antitumor activity stems from its high-affinity, sequence-selective interaction with GC-rich DNA. By forming a dimer with a divalent metal ion, it creates a stable complex that obstructs fundamental cellular processes, leading to genotoxic stress and apoptosis. Its mechanism, which relies on the kinetics of the drug-DNA interaction as much as thermodynamic affinity, offers valuable insights for the rational design of new DNA-targeted therapeutics. The experimental protocols detailed herein provide a robust framework for researchers to further investigate this compound and to discover novel minor groove binding agents with improved pharmacological profiles.
References
- 1. This compound Targets Epithelial–Mesenchymal Transition, Apoptosis, and Mitochondrial Quality Control in Renal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of DNA Minor Groove Binding Agents on Global Gene Expression | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 3. This compound|Antitumor Antibiotic|For Research [benchchem.com]
- 4. preprints.org [preprints.org]
The Biological Activity of Olivomycin A and Its Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Olivomycin (B1226810) A, an aureolic acid antibiotic, and its derivatives have demonstrated significant potential as anticancer agents. This document provides an in-depth technical guide to their biological activity, focusing on quantitative data, experimental methodologies, and the intricate signaling pathways they modulate.
Core Biological Activity and Mechanism of Action
Olivomycin A exerts its potent anticancer effects through a multi-faceted approach. Its primary mechanism involves binding to the minor groove of GC-rich DNA regions, forming a complex with divalent metal ions.[1] This interaction physically obstructs DNA replication and RNA transcription, interfering with the function of transcription factors like SP1, which are crucial for cell growth and survival.[1]
Recent studies have unveiled an epigenetic dimension to its activity, demonstrating the ability of this compound and its derivative, olivamide, to inhibit de novo DNA methyltransferase Dnmt3a.[1][2] This inhibition is thought to occur by disrupting the movement of the enzyme's catalytic loop along the DNA minor groove.[3]
The anticancer activity of this compound is also attributed to its ability to induce apoptosis (programmed cell death) in tumor cells. Furthermore, it can interfere with the DNA-dependent enzyme topoisomerase I and suppress p53-dependent transcription. The complete molecular structure of this compound is critical for its biological activity, as its aglycone (the non-sugar portion) does not exhibit cytotoxicity or block transcription.
Quantitative Analysis of Cytotoxicity
The cytotoxic effects of this compound and its derivatives have been evaluated across various cancer cell lines. The following tables summarize the available quantitative data, primarily as IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro.
| Compound | Cell Line | Cell Type | IC50 (nM) | Reference |
| SP 85 (this compound derivative) | SW480 | Human colon adenocarcinoma | 16 | |
| HepG2 | Human liver cancer | 93 | ||
| MCF7 | Human breast adenocarcinoma | 78 | ||
| HUVEC | Normal human umbilical vein endothelial cells | >160 | ||
| This compound | Murine leukemia and human T lymphoblastic cells | - | Nanomolar concentrations | |
| Olivamide | Various tumor cell lines | - | Similar to this compound | |
| Olivomycin SA | - | - | Two orders of magnitude less cytotoxic than this compound | |
| N,N-dimethylaminoethylamide of olivomycin SA | - | - | Higher cytotoxicity than Olivomycin SA |
Signaling Pathways Modulated by this compound
This compound's interaction with cellular machinery triggers specific signaling cascades, often in a cell-type-dependent manner, influenced by factors such as p53 status.
In renal cell carcinoma, this compound has been shown to suppress the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis. This is achieved by downregulating nuclear Snail and the mesenchymal marker N-cadherin, while restoring the expression of epithelial markers like E-cadherin and ZO-1.
The apoptotic pathways induced by this compound are particularly noteworthy. In p53-wild-type A-498 renal cancer cells, it primarily activates the intrinsic apoptotic pathway. In contrast, in 786-O cells, which have a loss-of-function p53 mutation, both intrinsic and extrinsic pathways are engaged.
p53-Dependent Apoptotic Pathways
Caption: this compound induced apoptotic pathways in renal cancer cells.
DNA Damage Signaling
In p53-mutant cells, this compound treatment leads to significant genotoxic stress, characterized by robust DNA damage signaling. This involves the phosphorylation of p53 and H2AX.
References
Methodological & Application
Application Notes and Protocols for GC-Rich DNA Staining with Olivomycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olivomycin A is a fluorescent antibiotic belonging to the aureolic acid group of compounds. It exhibits a strong preference for binding to guanine-cytosine (GC)-rich regions of double-stranded DNA. This specificity makes it a valuable tool for identifying and visualizing GC-rich areas within the genome, which are often associated with gene regulatory regions, such as promoters. This compound's mechanism of action involves binding to the minor groove of the DNA helix, which can interfere with the binding of transcription factors and inhibit DNA replication and transcription.[1][2] Its fluorescent properties allow for its use in various applications, including fluorescence microscopy and flow cytometry, to study DNA structure, gene regulation, and cell cycle analysis.
Data Presentation
Fluorescent Properties of this compound
| Property | Value | Notes |
| Excitation Maximum (λex) | ~440 nm | In the presence of DNA and Mg2+.[3] |
| Emission Maximum (λem) | ~550 nm | Upon binding to DNA.[4] |
| Binding Specificity | GC-rich DNA sequences | Shows a preference for tetranucleotide sites containing central GC or GG dinucleotides.[1][2] |
Binding Affinity of this compound to GC-Rich DNA
| Parameter | Value | Conditions |
| Binding Constant (K) | Varies with ionic strength | Binding is influenced by the presence of divalent cations like Mg2+. |
| Stoichiometry (this compound:DNA) | 2:1 | Two this compound molecules typically bind to one DNA binding site.[4] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (B145695)
-
Nuclease-free water
-
Microcentrifuge tubes
Protocol:
-
Wear appropriate personal protective equipment (PPE), including gloves and a lab coat.
-
Prepare a 1 mg/mL stock solution of this compound by dissolving the powder in a small amount of DMSO or ethanol.
-
Once fully dissolved, bring the final volume to the desired concentration with nuclease-free water. For example, to make a 1 mg/mL stock, dissolve 1 mg of this compound in 100 µL of DMSO and then add 900 µL of nuclease-free water.
-
Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 1: Staining of GC-Rich DNA in Mammalian Cells for Fluorescence Microscopy
Materials:
-
Mammalian cells cultured on sterile glass coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
This compound working solution (e.g., 1-5 µg/mL in PBS)
-
Mounting medium with DAPI (optional, for nuclear counterstaining)
-
Microscope slides
Protocol:
-
Cell Preparation:
-
Culture mammalian cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency (typically 60-80%).
-
-
Fixation:
-
Gently aspirate the culture medium.
-
Wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells by adding 0.1% Triton X-100 in PBS and incubating for 10 minutes at room temperature. This step is crucial for allowing this compound to enter the nucleus and bind to DNA.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Staining:
-
Prepare the this compound working solution at the desired concentration (e.g., 1-5 µg/mL) in PBS. The optimal concentration may need to be determined empirically for different cell types and experimental conditions.
-
Incubate the cells with the this compound working solution for 20-30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each to remove unbound dye.
-
-
Mounting:
-
Carefully mount the coverslip onto a microscope slide using a mounting medium. A mounting medium containing DAPI can be used for nuclear counterstaining if desired.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for this compound (Excitation: ~440 nm, Emission: ~550 nm) and DAPI (if used).
-
Protocol 2: Cell Cycle Analysis using this compound and Flow Cytometry
Materials:
-
Mammalian cells in suspension
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL in PBS)
-
This compound working solution (e.g., 10-20 µg/mL in PBS containing MgCl2)
-
Flow cytometry tubes
Protocol:
-
Cell Harvesting:
-
Harvest cultured cells (adherent or suspension) and prepare a single-cell suspension.
-
Count the cells and adjust the concentration to approximately 1 x 10^6 cells/mL in PBS.
-
-
Fixation:
-
Transfer 1 mL of the cell suspension to a flow cytometry tube.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes and carefully decant the ethanol.
-
Resuspend the cell pellet in 1 mL of PBS.
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of RNase A solution and incubate for 30 minutes at 37°C to degrade RNA and ensure specific DNA staining.
-
Add 500 µL of the this compound working solution. A final concentration of 5-10 µg/mL is a good starting point, but may require optimization. The staining buffer should contain MgCl2 (e.g., 10-20 mM) to facilitate this compound binding.
-
Incubate for at least 30 minutes at room temperature, protected from light.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer equipped with a blue laser for excitation (e.g., 488 nm, although 445 nm would be closer to the excitation maximum).
-
Collect the fluorescence emission using a filter appropriate for this compound (e.g., a bandpass filter around 530-580 nm).
-
Analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Caption: Workflow for staining GC-rich DNA with this compound for fluorescence microscopy.
Caption: Mechanism of this compound-mediated inhibition of transcription.
References
Application of Olivomycin A in Flow Cytometry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olivomycin A is a fluorescent antibiotic belonging to the aureolic acid group of antitumor agents. Its mechanism of action involves binding to the minor groove of GC-rich regions of double-stranded DNA, a process that is dependent on the presence of divalent cations like Mg²⁺. This interaction leads to the inhibition of DNA and RNA synthesis, ultimately inducing cellular processes such as apoptosis. The fluorescent nature of this compound upon binding to DNA makes it a valuable tool for flow cytometric analysis of cellular DNA content, enabling applications such as cell cycle analysis and the detection of apoptotic cells.
These application notes provide detailed protocols for the use of this compound in flow cytometry for cell cycle analysis and the assessment of apoptosis, along with its spectral properties and a comparison with other common DNA-binding dyes.
Principle of this compound in Flow Cytometry
In flow cytometry, this compound is used as a fluorescent stain for DNA. The intensity of the fluorescence emitted by this compound is directly proportional to the amount of DNA in a cell. This stoichiometric relationship allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Furthermore, apoptotic cells, which are characterized by DNA fragmentation, can be identified as a population with reduced DNA stainability, appearing as a "sub-G1" peak in a DNA content histogram.
Data Presentation: Properties of DNA Stains for Flow Cytometry
The following table summarizes the key properties of this compound in comparison to other commonly used DNA-binding dyes in flow cytometry. Researchers can use this information to select the most appropriate dye for their experimental needs.
| Property | This compound | Propidium Iodide (PI) | 4',6-diamidino-2-phenylindole (DAPI) |
| Excitation Max (nm) | ~440 | 488, 535 | ~358 |
| Emission Max (nm) | ~480 | ~617 | ~461 |
| Laser Line | Violet (405 nm) or Blue (488 nm) | Blue (488 nm) or Green (532 nm) | UV (355 nm) or Violet (405 nm) |
| Cell Permeability | Permeabilized cells | Permeabilized cells | Permeabilized and Live cells |
| Binding Specificity | GC-rich regions of DNA | DNA and dsRNA | AT-rich regions of DNA |
| Staining Index | User-determined¹ | High | High |
| CV of G0/G1 Peak (%) | User-determined¹ | Typically <5% | Typically <5% |
Experimental Protocols
Protocol 1: Cell Cycle Analysis of Mammalian Cells using this compound
This protocol is adapted from methodologies used for yeast and requires optimization for specific mammalian cell types.
Materials:
-
This compound (stock solution, e.g., 1 mg/mL in ethanol)
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
70% Ethanol (B145695), ice-cold
-
Staining Buffer: 40 mM MgCl₂, 1 M NaCl in PBS
-
RNase A (100 µg/mL)
-
Flow cytometry tubes
Procedure:
-
Cell Preparation:
-
Harvest approximately 1 x 10⁶ cells per sample.
-
Wash the cells once with cold PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Fixation:
-
Resuspend the cell pellet in 100 µL of PBS.
-
While gently vortexing, add 900 µL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate on ice for at least 30 minutes. Note: Cells can be stored at -20°C in 70% ethanol for several weeks.
-
-
Washing:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Carefully discard the ethanol supernatant.
-
Wash the cell pellet with 1 mL of PBS.
-
Centrifuge at 800 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 1 mL of Staining Buffer.
-
Add this compound to a final concentration of 10-100 µg/mL. Note: The optimal concentration should be determined empirically.
-
Add RNase A to a final concentration of 100 µg/mL to prevent staining of double-stranded RNA.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer equipped with a violet (405 nm) or blue (488 nm) laser.
-
Collect the fluorescence emission using a bandpass filter appropriate for the emission maximum of ~480 nm (e.g., 480/20 nm or 500/30 nm).
-
Acquire data for at least 10,000 events per sample.
-
Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 2: Detection of Apoptosis (Sub-G1 Peak Analysis) using this compound
This protocol is designed to identify apoptotic cells based on their reduced DNA content.
Materials:
-
Same as Protocol 1.
Procedure:
-
Cell Culture and Induction of Apoptosis:
-
Culture cells to the desired confluency.
-
Induce apoptosis using the desired experimental treatment. Include both positive and negative controls.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells to include the apoptotic population.
-
Follow the fixation and washing steps as described in Protocol 1 (steps 1-3).
-
-
Staining:
-
Follow the staining procedure as described in Protocol 1 (step 4).
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as described in Protocol 1 (step 5).
-
In the DNA content histogram, identify the sub-G1 peak, which represents the apoptotic cell population with fragmented DNA.
-
Quantify the percentage of cells in the sub-G1 region.
-
Visualizations
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using this compound.
Signaling Pathway: this compound-Induced Apoptosis
Caption: this compound-induced intrinsic apoptosis pathway.
Logical Relationship: Sub-G1 Peak Formation
Caption: Formation of the sub-G1 peak in apoptotic cells.
Conclusion
This compound is a valuable fluorescent probe for the flow cytometric analysis of cellular DNA content. Its application in cell cycle analysis and apoptosis detection provides researchers with a powerful tool to investigate cellular responses to various stimuli. The provided protocols and information serve as a comprehensive guide for the successful implementation of this compound in flow cytometry experiments. It is important to note that optimization of staining conditions is crucial for achieving high-quality, reproducible data.
Application Notes and Protocols: Olivomycin A for Chromatin Structure Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olivomycin A is an aureolic acid antibiotic that functions as a potent antitumor agent. Its mechanism of action involves binding to the minor groove of GC-rich regions of DNA, thereby interfering with DNA replication and transcription.[1] This property also makes this compound a valuable tool for the analysis of chromatin structure. As a fluorescent compound, it can be employed in various techniques to probe DNA accessibility and condensation state. This document provides detailed application notes and protocols for the use of this compound in chromatin structure analysis.
Mechanism of Action
This compound selectively binds to guanine-cytosine (GC) rich sequences in the minor groove of the DNA double helix. This binding is sequence-selective and occurs as a divalent metal ion-coordinated dimer.[1] The interaction physically obstructs the progression of proteins along the DNA, leading to the inhibition of key cellular processes such as DNA replication and RNA transcription.[1] This interference with transcription factors that recognize GC-rich promoter regions, such as Sp1, is a key aspect of its antitumor activity.[1]
The binding of this compound to DNA can be influenced by chromatin structure. For instance, the presence of histone proteins can reduce the accessibility of this compound to the minor groove of GC-rich regions within chromosomal DNA.
Applications in Chromatin Structure Analysis
This compound's fluorescence and specific DNA binding properties allow for its use in several techniques to analyze chromatin structure:
-
Flow Cytometry: To quantify DNA content and analyze cell cycle distribution. Changes in this compound fluorescence intensity can indicate alterations in chromatin condensation.
-
Fluorescence Microscopy: To visualize chromatin organization and condensation within the nucleus.
-
Electrophoretic Mobility Shift Assay (EMSA): To study the sequence-specific binding of this compound to DNA fragments in vitro.
-
DNase I Footprinting: To identify the precise binding sites of this compound on a DNA sequence.
-
Chromatin Immunoprecipitation (ChIP): To investigate the effect of this compound on the binding of DNA-associated proteins, such as transcription factors and histones.
Quantitative Data Summary
The following tables summarize quantitative data from various studies using this compound for chromatin analysis.
Table 1: this compound Concentrations for Cellular Applications
| Application | Cell Type | Concentration | Incubation Time | Reference |
| Chromatin Immunoprecipitation (ChIP) | HEK293T-CMVwt-Luc cells | 100 nM | 3 hours | [2] |
| Apoptosis Induction | A-498 cells | 1 µM | - | |
| Apoptosis Induction | 786-O cells | 50 nM | - | |
| DNA Damage Induction | 786-O cells | 50 nM | - |
Table 2: Staining Conditions for Flow Cytometry
| Organism | This compound Concentration | Staining Buffer Components | Staining Time | Reference |
| Yeast | 100 µg/ml | 40 mM MgCl2, 1 M NaCl | 12 minutes | |
| Mammalian Cells (CHO) | 100 µg/ml | 0.15 M NaCl, 15 mM MgCl2 | ~1 hour |
Table 3: Conditions for In Vitro DNA Binding Assays
| Assay | DNA Concentration | This compound Concentration | Incubation/Reaction Conditions | Reference |
| EMSA | 50 nM (hairpin DNA) | <1 µM to 10 µM | 30 min pre-incubation in buffer with 100 mM NaCl, 5 mM MgCl2, 20 mM Tris pH 8.0 |
Experimental Protocols
I. Flow Cytometry for DNA Content and Chromatin Condensation Analysis in Mammalian Cells
This protocol is adapted from general cell cycle analysis protocols and information on this compound staining.
Materials:
-
Cells of interest
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695), ice-cold
-
RNase A (DNase-free)
-
This compound
-
Staining Buffer: 0.15 M NaCl, 15 mM MgCl2
-
Flow cytometer
Protocol:
-
Cell Harvest: Harvest cells and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 ml of cold PBS. While gently vortexing, add 4 ml of ice-cold 70% ethanol dropwise. Incubate on ice for at least 30 minutes (or store at -20°C for longer periods).
-
Washing: Centrifuge the fixed cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with 5 ml of PBS.
-
RNase Treatment: Resuspend the cell pellet in 1 ml of PBS containing 100 µg/ml RNase A. Incubate at 37°C for 30 minutes to degrade RNA.
-
Staining:
-
Prepare the this compound staining solution by dissolving this compound in the staining buffer (0.15 M NaCl, 15 mM MgCl2) to a final concentration of 100 µg/ml.
-
Centrifuge the RNase-treated cells and resuspend the pellet in 1 ml of the this compound staining solution.
-
Incubate for at least 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer with appropriate laser and filter settings for this compound fluorescence (excitation ~440 nm, emission ~520 nm).
-
Gate on single cells to exclude doublets and debris.
-
Acquire fluorescence data to generate a histogram of DNA content. Cells in G1 will have a 2N DNA content, while cells in G2/M will have a 4N DNA content. Changes in the fluorescence intensity of the G1 peak can be indicative of alterations in chromatin condensation.
-
Workflow for Flow Cytometry Analysis
Caption: Workflow for analyzing DNA content and chromatin condensation using this compound staining and flow cytometry.
II. Fluorescence Microscopy for Chromatin Visualization
Materials:
-
Cells grown on coverslips
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
This compound staining solution (as prepared for flow cytometry)
-
Mounting medium with antifade reagent
-
Fluorescence microscope
Protocol:
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish.
-
Fixation:
-
Gently wash the cells with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature to permeabilize the nuclear membrane.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Incubate the cells with the this compound staining solution (100 µg/ml in 0.15 M NaCl, 15 mM MgCl2) for 30 minutes at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Mounting:
-
Carefully invert the coverslip onto a drop of mounting medium on a microscope slide.
-
Seal the edges of the coverslip with nail polish.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope with appropriate filters for this compound.
-
Capture images to observe the distribution and intensity of fluorescence, which reflects chromatin organization.
-
Workflow for Fluorescence Microscopy
Caption: Workflow for visualizing chromatin structure using this compound staining in fluorescence microscopy.
III. Electrophoretic Mobility Shift Assay (EMSA)
This protocol is based on a study investigating the sequence preference of this compound.
Materials:
-
Labeled DNA probe (e.g., hairpin oligonucleotide)
-
This compound
-
Binding Buffer: 100 mM NaCl, 5 mM MgCl2, 20 mM Tris pH 8.0
-
Native polyacrylamide gel
-
Gel running buffer (e.g., 0.5x TBE)
-
Gel imaging system
Protocol:
-
Binding Reaction:
-
In a microcentrifuge tube, prepare the binding reaction by mixing the labeled DNA probe (e.g., to a final concentration of 50 nM) with varying concentrations of this compound (e.g., from <1 µM to 10 µM) in the binding buffer.
-
Incubate the reaction mixture for 30 minutes at room temperature.
-
-
Electrophoresis:
-
Load the samples onto a native polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front has migrated an appropriate distance.
-
-
Detection:
-
Visualize the DNA bands using an appropriate imaging system (e.g., fluorescence scanner for fluorescently labeled probes or autoradiography for radiolabeled probes).
-
A shift in the mobility of the DNA probe in the presence of this compound indicates the formation of a DNA-drug complex.
-
Logical Relationship of EMSA
Caption: Logical diagram illustrating the principle of Electrophoretic Mobility Shift Assay (EMSA) for detecting this compound-DNA binding.
Conclusion
This compound is a versatile tool for studying chromatin structure due to its specific binding to GC-rich DNA and its fluorescent properties. The protocols provided herein offer a starting point for researchers to utilize this compound in flow cytometry, fluorescence microscopy, and in vitro DNA binding assays. As with any technique, optimization of concentrations, incubation times, and other experimental parameters for specific cell types and applications is recommended.
References
- 1. This compound Targets Epithelial–Mesenchymal Transition, Apoptosis, and Mitochondrial Quality Control in Renal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Impact of Random GC Tetrad Binding and Chromatin Events on Transcriptional Inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of Olivomycin A in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olivomycin A is an aureolic acid antibiotic with potent antitumor properties. Its primary mechanism of action involves binding to the minor groove of GC-rich regions of DNA, leading to the inhibition of DNA replication and transcription.[1] This activity makes this compound a subject of interest in cancer research for its ability to induce cell cycle arrest, apoptosis, and inhibit cell migration. These application notes provide a comprehensive guide for the experimental use of this compound in cell culture, including detailed protocols for key assays and a summary of its effects on various cellular processes.
Mechanism of Action
This compound exerts its cytotoxic effects through multiple mechanisms:
-
DNA Binding and Transcription Inhibition: It selectively binds to GC-rich sequences in the DNA minor groove, physically obstructing the progression of DNA and RNA polymerases.[1] This leads to a general inhibition of transcription and replication.
-
Transcription Factor Interference: By binding to promoter regions, this compound can interfere with the binding of transcription factors like SP1, which are crucial for the expression of genes involved in cell growth and survival.
-
Induction of Apoptosis: this compound is a potent inducer of programmed cell death (apoptosis) in tumor cells.[2] This can occur through both p53-dependent and -independent pathways.
-
Inhibition of DNA Methyltransferase: It has been shown to inhibit the activity of DNA methyltransferase (DNMT), suggesting an epigenetic component to its mechanism of action.[3]
Data Presentation
The following tables summarize the effective concentrations of this compound in inducing various cellular effects, primarily in the well-documented human renal cell carcinoma lines A-498 (p53 wild-type) and 786-O (p53-mutant).
| Cell Line | Assay | Effective Concentration | Observed Effect | Reference |
| A-498 (Renal Carcinoma) | Colony Formation | Starting at 10 nM | Significant inhibition of colony formation. | [4] |
| 786-O (Renal Carcinoma) | Colony Formation | Starting at 1 nM | Significant inhibition of colony formation. | |
| A-498 (Renal Carcinoma) | Cell Migration (Wound Healing) | 100 nM | Significant suppression of cell migration. | |
| 786-O (Renal Carcinoma) | Cell Migration (Wound Healing) | 100 nM | Significant suppression of cell migration. | |
| A-498 (Renal Carcinoma) | Cell Migration (Transwell Assay) | As low as 10 nM | Pronounced suppression of migration. | |
| 786-O (Renal Carcinoma) | Cell Migration (Transwell Assay) | As low as 50 nM | Pronounced suppression of migration. | |
| A-498 (Renal Carcinoma) | Apoptosis Induction | 1 µM | Effective induction of apoptosis. | |
| 786-O (Renal Carcinoma) | Apoptosis Induction | 50 nM | Effective induction of apoptosis. | |
| Murine Leukemia Cells | Cytotoxicity | Nanomolar concentrations | Induction of cytotoxicity. | |
| Human T Lymphoblastic Cells | Cytotoxicity | Nanomolar concentrations | Induction of cytotoxicity. |
Experimental Protocols
Here are detailed protocols for key experiments to assess the effects of this compound in cell culture.
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of this compound on cell viability by measuring the metabolic activity of cells.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used for this compound).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Absorbance Reading: Shake the plate for 15 minutes to dissolve the crystals and measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment with this compound. For adherent cells, use trypsin and collect the supernatant to include any floating apoptotic cells.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Cells treated with this compound and control cells
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment.
-
Washing: Wash cells once with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cells once with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry.
Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound.
Caption: this compound-induced p53-dependent apoptotic pathways.
Caption: this compound's inhibition of the EMT pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Olivomycin induces tumor cell apoptosis and suppresses p53-induced transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. This compound Targets Epithelial–Mesenchymal Transition, Apoptosis, and Mitochondrial Quality Control in Renal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Olivomycin A Stock Solution: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Olivomycin A, a polyketide antibiotic of the aureolic acid family, is a potent antitumor agent that functions by binding to the minor groove of GC-rich DNA sequences.[1] This interaction inhibits DNA replication and transcription, making it a valuable tool in cancer research and drug development. Proper preparation and storage of this compound stock solutions are critical for ensuring experimental reproducibility and maximizing its efficacy. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in research. Key quantitative data are summarized in Table 1.
| Property | Value | Source |
| Molecular Formula | C₅₈H₈₄O₂₆ | [2] |
| Molecular Weight | 1197.3 g/mol | [2] |
| Appearance | Yellow solid | [3] |
| Solubility | Insoluble in water; Soluble in ethanol (B145695) and chloroform.[3] | |
| Storage Temperature (powder) | -20°C |
Experimental Protocol: Preparation of a 1 mM this compound Stock Solution
This protocol details the steps for preparing a 1 mM stock solution of this compound in ethanol.
2.1. Materials
-
This compound powder
-
Anhydrous Ethanol (≥99.5%)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, safety goggles, and chemical-resistant gloves
2.2. Safety Precautions
This compound is harmful if swallowed and is suspected of causing cancer. Therefore, it is imperative to handle the compound with care in a designated area, such as a chemical fume hood. Always wear appropriate PPE, including a lab coat, gloves, and safety goggles. Avoid inhalation of the powder and any contact with skin and eyes.
2.3. Procedure
-
Equilibrate: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 1.2 mg of this compound powder into the tube.
-
Dissolution: Add 1 mL of anhydrous ethanol to the tube containing the this compound powder.
-
Mixing: Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. The solution should be a clear, yellow color.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light.
-
Labeling: Clearly label each aliquot with the name of the compound (this compound), concentration (1 mM), solvent (Ethanol), and the date of preparation.
2.4. Sterilization (Optional)
For applications requiring sterile conditions, such as cell culture, the ethanol-based stock solution does not typically require filter sterilization as ethanol itself is a sterilizing agent. However, if desired, filter the solution through a 0.22 µm syringe filter compatible with ethanol (e.g., PTFE).
Storage and Stability
Proper storage is crucial for maintaining the stability and activity of the this compound stock solution.
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C | To minimize degradation and maintain stability. |
| Light Exposure | Store in the dark (use amber tubes or wrap in foil). | This compound is light-sensitive. |
| Aliquoting | Prepare single-use aliquots. | To avoid repeated freeze-thaw cycles which can degrade the compound. |
| Long-term Stability | Stable for several months when stored properly at -20°C. | General guideline for antibiotic stock solutions. |
Application Workflow
The following diagram illustrates a typical workflow for using the this compound stock solution in a cell-based assay.
Mechanism of Action: Signaling Pathway
This compound exerts its biological effects primarily through its interaction with DNA, leading to the inhibition of key cellular processes. The simplified signaling pathway is depicted below.
Conclusion
The protocol described in this application note provides a reliable method for the preparation of this compound stock solutions. Adherence to these guidelines for preparation, handling, and storage will ensure the integrity and efficacy of this compound in experimental settings, contributing to accurate and reproducible research outcomes.
References
Application Notes and Protocols for Studying DNA-Protein Interactions with Olivomycin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Olivomycin A, a fluorescent antibiotic of the aureolic acid family, for the investigation of DNA-protein interactions. This document includes the mechanism of action, detailed experimental protocols for key applications, and quantitative data to facilitate experimental design and data interpretation.
Introduction to this compound
This compound is a potent antitumor antibiotic that selectively binds to the minor groove of GC-rich regions in double-stranded DNA.[1] This interaction is sequence-dependent and requires the presence of divalent metal ions, such as Mg²⁺, to form a stable dimeric complex with the DNA. The binding of the this compound-Mg²⁺ complex physically obstructs the DNA minor groove, thereby inhibiting the progression of DNA-dependent enzymes like DNA and RNA polymerases.[1] This mechanism makes this compound a valuable tool for studying processes that involve protein binding to GC-rich DNA sequences, such as transcription factor regulation.
A key feature of this compound is its intrinsic fluorescence, which is significantly enhanced upon binding to DNA. This property allows for the sensitive detection and quantification of its interaction with DNA using fluorescence-based techniques.
Mechanism of Action and Interaction with DNA-Protein Complexes
This compound's primary mode of action is the inhibition of DNA-templated processes by physically blocking the binding of proteins to their target DNA sequences. This is particularly relevant for transcription factors that recognize GC-rich promoter regions. By occupying the minor groove, this compound can prevent the binding of these regulatory proteins, leading to the downregulation of gene expression.
Quantitative Data: this compound - DNA Interaction Kinetics
The interaction of this compound with DNA is characterized by similar association constants across different GC-rich sequences, but significantly different dissociation rates. This kinetic discrimination is crucial for its biological activity.
| DNA Sequence Context | Association Rate Constant (k_on) (M⁻¹s⁻¹) | Dissociation Rate Constant (k_off) (s⁻¹) | Reference |
| SGCS (S = G or C) | 2-5 x 10⁴ | Slow | [2] |
| SGGS (S = G or C) | 2-5 x 10⁴ | Slow | [2] |
| SCGS (S = G or C) | 2-5 x 10⁴ | Fast | [2] |
Experimental Protocols
Fluorescence Spectroscopy to Monitor DNA Binding
This protocol describes how to monitor the binding of this compound to DNA by measuring the change in its fluorescence emission. The significant increase in fluorescence upon binding provides a robust signal for kinetic and equilibrium binding studies.
Workflow:
Materials:
-
This compound stock solution (in a suitable buffer, e.g., Tris-HCl with MgCl₂)
-
DNA solution with target GC-rich sequence(s)
-
Binding buffer (e.g., 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 5 mM MgCl₂)
-
Fluorometer
Protocol:
-
Prepare serial dilutions of the DNA solution in the binding buffer.
-
Add a fixed concentration of this compound to each DNA dilution. A final concentration in the nanomolar to low micromolar range is typically sufficient.
-
Incubate the mixtures at room temperature for 30 minutes to allow binding to reach equilibrium.
-
Measure the fluorescence emission spectra (e.g., from 500 nm to 600 nm) with an excitation wavelength of approximately 440 nm.
-
To measure dissociation kinetics, a high concentration of a non-fluorescent competitor or a denaturing agent like SDS can be added after complex formation, and the decrease in fluorescence is monitored over time.
DNA Footprinting to Identify Protein Binding Sites
DNA footprinting with DNase I or hydroxyl radicals can be used to precisely map the binding site of a protein on a DNA fragment and to demonstrate the displacement of that protein by this compound.
Workflow:
Materials:
-
³²P-end-labeled DNA fragment containing the putative protein binding site
-
Purified DNA-binding protein
-
This compound
-
DNase I or reagents for hydroxyl radical generation (e.g., Fenton reaction)
-
Appropriate binding and digestion buffers
-
Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus
Protocol:
-
Prepare three sets of reactions:
-
Labeled DNA + Protein
-
Labeled DNA + Protein + this compound
-
Labeled DNA only (control)
-
-
Incubate the components in a suitable binding buffer for 30 minutes at room temperature.
-
Perform a limited digestion with DNase I or hydroxyl radicals. The extent of digestion needs to be optimized to achieve, on average, one cut per DNA molecule.
-
Stop the digestion reaction and purify the DNA fragments.
-
Resolve the DNA fragments on a denaturing polyacrylamide gel.
-
Visualize the fragments by autoradiography. The region where the protein binds will be protected from cleavage, resulting in a "footprint" (a gap in the ladder of bands). The addition of this compound is expected to displace the protein, causing the footprint to disappear.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to study the formation of DNA-protein complexes and can be adapted to investigate the inhibitory effect of this compound.
Workflow:
Materials:
-
Labeled (e.g., ³²P or fluorescent dye) DNA probe with the protein binding site
-
Purified DNA-binding protein
-
This compound
-
Binding buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM NaCl, 5 mM MgCl₂)
-
Native polyacrylamide gel
Protocol:
-
Prepare binding reactions containing the labeled DNA probe and the protein of interest in the binding buffer.
-
In separate reactions, add increasing concentrations of this compound.
-
Include control lanes with only the DNA probe and DNA probe with this compound.
-
Incubate the reactions for 30 minutes at room temperature.
-
Load the samples onto a native polyacrylamide gel and perform electrophoresis.
-
Visualize the bands. A shifted band indicates the formation of a DNA-protein complex. The intensity of this shifted band is expected to decrease with increasing concentrations of this compound, demonstrating competitive binding.
Flow Cytometry for DNA Content Analysis
This compound can be used as a fluorescent stain for DNA content analysis in flow cytometry, providing results comparable to other DNA-binding dyes.
Workflow:
Materials:
-
Cell suspension
-
Fixative (e.g., 70% ethanol)
-
Staining solution: this compound (e.g., 100 µg/ml) in a buffer containing MgCl₂ (e.g., 15 mM) and 0.15 M NaCl.
-
Flow cytometer with appropriate laser and emission filters for this compound (excitation ~440 nm, emission ~575 nm).
Protocol:
-
Harvest cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol (B145695) while vortexing.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in the this compound staining solution.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the stained cells on a flow cytometer. The fluorescence intensity will be proportional to the DNA content, allowing for cell cycle analysis.
Conclusion
This compound is a versatile and powerful tool for studying DNA-protein interactions, particularly those involving GC-rich DNA sequences. Its mechanism of action, involving minor groove binding and steric hindrance of protein binding, combined with its favorable fluorescence properties, enables a range of qualitative and quantitative assays. The protocols provided herein offer a starting point for researchers to employ this compound in their studies of gene regulation, drug discovery, and cellular processes.
References
Utilizing Olivomycin A for Cancer Cell Line Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olivomycin A, an aureolic acid antibiotic, has demonstrated significant potential as an anticancer agent.[1][2] Its primary mechanism of action involves binding to the minor groove of GC-rich DNA regions, a process facilitated by divalent metal ions like Mg²⁺.[3][4] This interaction physically obstructs DNA replication and RNA transcription, leading to potent cytotoxic effects against various cancer cell lines.[4] Furthermore, recent studies have revealed that this compound can modulate crucial cellular processes including apoptosis, the epithelial-mesenchymal transition (EMT), and mitochondrial quality control, highlighting its multifaceted anticancer activity.[1][2] This document provides detailed application notes and experimental protocols for researchers utilizing this compound in cancer cell line studies.
Mechanism of Action
This compound exerts its anticancer effects through several interconnected mechanisms:
-
DNA Binding and Inhibition of Macromolecular Synthesis: By forming a complex with Mg²⁺ ions, this compound binds to the minor groove of DNA, particularly in GC-rich sequences.[3][4] This binding interferes with the progression of DNA and RNA polymerases, thereby inhibiting DNA replication and transcription.[4]
-
Induction of Apoptosis: this compound is a potent inducer of apoptosis in tumor cells.[1][5] Studies in renal cell carcinoma (RCC) lines have shown that it can activate both the intrinsic and extrinsic apoptotic pathways in a p53-dependent manner.[1] In A-498 cells (wild-type p53), apoptosis is primarily mediated by the intrinsic pathway, involving the upregulation of Puma and Bak, and the activation of caspase-9.[1] In 786-O cells (mutant p53), both intrinsic and extrinsic pathways are engaged, as evidenced by caspase-8 activation and Bid truncation.[1][2]
-
DNA Damage Response: Treatment with this compound can trigger a DNA damage response, characterized by the phosphorylation of p53 and H2AX.[1][6] This effect is particularly pronounced in cells with a mutant p53 background.[1]
-
Inhibition of Epithelial-Mesenchymal Transition (EMT): this compound has been shown to reverse EMT, a key process in cancer metastasis. It downregulates the expression of mesenchymal markers like N-cadherin and Snail while restoring the expression of epithelial markers such as E-cadherin and ZO-1.[1][2]
-
Inhibition of DNA Methyltransferase: this compound and its derivatives can inhibit the activity of DNA methyltransferase (DNMT), an enzyme crucial for epigenetic regulation.[2][3]
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound and its Analogs
| Compound | Cell Line | Cell Type | IC50 Value | Reference |
| This compound | - | Dnmt3a (in vitro) | 6 ± 1 µM | [3][4] |
| Olivamide (analog) | - | Dnmt3a (in vitro) | 7.1 ± 0.7 µM | [3][4] |
| SP 85 (analog) | SW480 | Human colon adenocarcinoma | 16 nM | [4] |
| SP 85 (analog) | HepG2 | Human liver cancer | 93 nM | [4] |
| SP 85 (analog) | MCF7 | Human breast adenocarcinoma | 78 nM | [4] |
Table 2: Effective Concentrations of this compound in Renal Cell Carcinoma Lines
| Cell Line | Assay | Effective Concentration | Observed Effect | Reference |
| A-498 (p53 wild-type) | Colony-Forming Assay | Starting at 10 nM | Significant inhibition of colony formation | [7] |
| 786-O (p53 mutant) | Colony-Forming Assay | Starting at 1 nM | Significant inhibition of colony formation | [7] |
| A-498 | Transwell Migration Assay | 10 nM | Pronounced migration suppression | [7] |
| 786-O | Transwell Migration Assay | 50 nM | Pronounced migration suppression | [7] |
| A-498 | Apoptosis Assay (Annexin V) | 1 µM | Effective induction of apoptosis | [2][7] |
| 786-O | Apoptosis Assay (Annexin V) | 50 nM | Effective induction of apoptosis | [7] |
| 786-O | Western Blot | 50 nM | Triggered severe DNA damage signaling | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures to determine the cytotoxic effects of this compound.[8][9][10]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 40% DMF, 16% SDS, 2% acetic acid)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%. Include a vehicle control (0.1% DMSO in medium).
-
Remove the medium from the cells and add 100 µL of the medium containing different concentrations of this compound or the vehicle control.
-
Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol utilizes Annexin V-FITC and Propidium (B1200493) Iodide (PI) to quantify apoptosis by flow cytometry.[11][12][13][14]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells into 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., 50 nM to 1 µM) and a vehicle control for the specified time (e.g., 24 hours).[1][2][5]
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing cell cycle distribution using propidium iodide staining and flow cytometry.[15][16][17][18]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as described in the apoptosis assay protocol.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing. Incubate on ice for at least 2 hours or overnight at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This protocol outlines the steps for detecting protein expression levels by western blotting.[19][20][21][22][23]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-p53, p-H2AX, E-cadherin, N-cadherin, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed and treat cells with this compound as previously described.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Caption: Signaling pathways modulated by this compound in cancer cells.
Caption: General experimental workflow for studying this compound.
References
- 1. This compound Targets Epithelial–Mesenchymal Transition, Apoptosis, and Mitochondrial Quality Control in Renal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound|Antitumor Antibiotic|For Research [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Apoptosis Protocols | USF Health [health.usf.edu]
- 12. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 13. benchchem.com [benchchem.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. cancer.wisc.edu [cancer.wisc.edu]
- 17. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Western blot [protocols.io]
- 20. Western blot protocol | Abcam [abcam.com]
- 21. bio-rad.com [bio-rad.com]
- 22. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]
- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes: Olivomycin A as a Fluorescent Probe for DNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olivomycin (B1226810) A is an antitumor antibiotic belonging to the aureolic acid family, which also includes chromomycin (B10761888) A3 and mithramycin.[1] Produced by Streptomyces olivoreticuli, it is recognized for its potent anticancer properties.[1] The primary intracellular target of Olivomycin A is DNA, where it functions as a sequence-selective fluorescent probe.[1][2] Its ability to bind specifically to GC-rich regions of the DNA minor groove allows it to interfere with crucial cellular processes like DNA replication and transcription, making it a valuable tool in cancer research and drug development.[2] Furthermore, its intrinsic fluorescence upon DNA binding enables its use in cellular imaging and flow cytometry applications for the analysis of DNA content and cellular responses to treatment.[3][4]
Mechanism of Action
This compound binds non-covalently to the minor groove of the DNA double helix. This interaction shows a strong preference for Guanine-Cytosine (GC) rich sequences, with consensus binding sites of 5'-GG-3' or 5'-GC-3'.[1] The binding occurs as a dimer, coordinated by a divalent metal ion such as Mg²⁺, which is crucial for the formation and stability of the drug-DNA complex.[2] The complex is stabilized by hydrogen bonds between the antibiotic's chromophore and the 2-amino group of guanine (B1146940) bases.[1]
This binding physically obstructs the progression of DNA and RNA polymerases along the DNA strand, thereby inhibiting replication and transcription.[2] The kinetics of the this compound-DNA interaction, particularly the dissociation rate, are a key determinant of its biological activity and sequence specificity.[2] Recent studies have also highlighted an epigenetic dimension to its mechanism, showing that this compound can inhibit the activity of DNA methyltransferase (Dnmt3a), preventing the methylation of cytosine.[2][5]
Data Presentation
Photophysical and Binding Properties
The fluorescence of this compound is significantly enhanced upon binding to DNA. This "light-up" characteristic makes it an effective probe for detecting DNA.
| Property | Value | Reference |
| Binding Specificity | GC-rich regions in DNA minor groove | [1][2] |
| Binding Mode | Divalent metal ion-coordinated dimer | [2] |
| Excitation Wavelength (λex) | ~440 nm (when bound to DNA) | [6] |
| Emission Wavelength (λem) | ~480 nm (when bound to DNA) | [6] |
| Quantum Yield | Data not available | |
| Extinction Coefficient | Data not available |
Note: A previously reported excitation/emission setting of 488/535 nm was used in a study to visualize DCFDA staining in cells treated with this compound, but does not represent the specific spectral properties of the this compound-DNA complex itself.[7]
Recommended Concentration Ranges
The optimal concentration of this compound varies depending on the application, cell type, and desired outcome.
| Application | Cell Line Example(s) | Effective Concentration Range | Reference |
| Inducing Apoptosis | A-498 (human kidney carcinoma) | ~1 µM | [1] |
| 786-O (human kidney carcinoma) | 50 - 100 nM | [1] | |
| DNA Damage Signaling | 786-O (human kidney carcinoma) | ~50 nM | [7] |
| DNA Methyltransferase (Dnmt3a) Inhibition | In vitro assay | IC₅₀: 6 ± 1 µM | [5] |
| DNA Staining for Flow Cytometry | Chinese Hamster Ovary (CHO) | ~100 µg/mL (for related antibiotics) | [3] |
Experimental Protocols & Visualizations
Protocol 1: DNA Staining in Fixed Cells for Fluorescence Microscopy
This protocol describes the use of this compound to stain the nuclear DNA of fixed mammalian cells for visualization by fluorescence microscopy.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in ethanol)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% Paraformaldehyde (PFA) in PBS or Carnoy's fixative (3:1 Methanol:Acetic Acid))
-
Permeabilization Buffer (0.1% Triton X-100 in PBS) (Optional, for PFA fixation)
-
Staining Buffer (e.g., PBS with 15 mM MgCl₂)
-
Mounting Medium
-
Glass slides and coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or FITC channel, excitation ~440 nm, emission ~480 nm)
Procedure:
-
Cell Culture: Grow cells to the desired confluency on sterile glass coverslips in a petri dish or multi-well plate.
-
Washing: Gently wash the cells twice with PBS to remove culture medium.
-
Fixation:
-
For PFA Fixation: Add 4% PFA and incubate for 15 minutes at room temperature. Wash three times with PBS.
-
For Carnoy's Fixation: Add Carnoy's fixative and incubate for 15 minutes. Remove the fixative and allow the coverslip to air dry completely.
-
-
Permeabilization (for PFA-fixed cells): Add Permeabilization Buffer and incubate for 10 minutes at room temperature. Wash three times with PBS.
-
Staining: Prepare the working this compound staining solution by diluting the stock solution in Staining Buffer to a final concentration of 1-10 µg/mL. Cover the cells with the staining solution and incubate for 30 minutes at room temperature, protected from light.
-
Final Washes: Wash the cells three times with PBS to remove unbound probe.
-
Mounting: Invert the coverslip onto a drop of mounting medium on a glass slide. Seal the edges with nail polish if desired.
-
Imaging: Visualize the stained nuclei using a fluorescence microscope. Capture images using settings appropriate for the probe's spectral properties (Excitation ~440 nm, Emission ~480 nm).
References
- 1. This compound Targets Epithelial–Mesenchymal Transition, Apoptosis, and Mitochondrial Quality Control in Renal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound|Antitumor Antibiotic|For Research [benchchem.com]
- 3. osti.gov [osti.gov]
- 4. Specific staining of DNA with the fluorescent antibiotics, mithramycin, chromomycin, and olivomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. preprints.org [preprints.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Olivomycin A Staining
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during Olivomycin A staining experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action for staining?
This compound is a fluorescent antibiotic belonging to the aureolic acid family.[1] It selectively binds to the minor groove of GC-rich regions in the DNA.[1] This binding is coordinated by a divalent metal ion, forming a dimer that physically obstructs proteins from moving along the DNA helix.[1] This interaction forms the basis of its use as a fluorescent stain for DNA, particularly in applications like flow cytometry and fluorescence microscopy to characterize heterochromatin.[2][3]
Q2: What is the typical concentration range for this compound staining?
The optimal concentration of this compound can vary depending on the cell type, cell density, and whether the cells are fixed or live. A commonly cited concentration for staining ethanol-fixed cells is 100 µg/ml. However, for live-cell imaging or when treating cells for other assays, concentrations can be much lower. It is crucial to perform a titration to determine the ideal concentration for your specific experimental conditions to achieve the best signal-to-noise ratio.
Q3: How does pH and ionic strength affect this compound staining?
The fluorescence intensity of cells stained with this compound is sensitive to both pH and ionic strength. Staining is generally performed in a buffered solution containing MgCl2. The fluorescence intensity has been shown to increase significantly as the NaCl concentration is raised from 0 to 1 M. Therefore, optimizing the buffer composition, including pH and salt concentration, is a key step in protocol development.
Q4: Can this compound be used in combination with other fluorescent dyes?
Yes, this compound can be used in multiplex imaging experiments with other dyes. For instance, it has been used alongside DAPI (a stain for AT-rich DNA regions) and MitoTracker (for mitochondria), allowing for simultaneous visualization of different cellular components. When combining dyes, ensure their emission and excitation spectra are sufficiently distinct to avoid spectral overlap.
Q5: How can I minimize photobleaching and phototoxicity during imaging?
Photobleaching (the irreversible fading of a fluorophore) and phototoxicity (light-induced cell damage) are significant challenges in live-cell imaging. To mitigate these effects when using this compound:
-
Minimize Light Exposure: Use the lowest possible laser power and shortest exposure time that still provides a detectable signal.
-
Use Antifade Reagents: Incorporate a commercial antifade reagent into your mounting medium or imaging buffer to reduce photobleaching.
-
Optimize Filters: Use appropriate and high-quality filters that match the excitation and emission spectra of this compound to maximize signal collection and minimize unnecessary light exposure.
-
Control the Environment: For live-cell imaging, maintain optimal culture conditions (temperature, CO2) on the microscope stage to ensure cell health.
Troubleshooting Guide
Problem: Weak or No Fluorescence Signal
| Possible Cause | Recommended Solution |
| Suboptimal this compound Concentration | The concentration is too low. Perform a titration experiment by testing a range of concentrations to find the optimal one for your specific cell type and protocol. |
| Incorrect Buffer Conditions | The pH or ionic strength of the staining buffer is not optimal. Verify the pH of your buffer and consider adjusting the salt concentration (e.g., NaCl, MgCl2). |
| Inadequate Fixation/Permeabilization | For intracellular targets, poor fixation or permeabilization can prevent the dye from reaching the DNA. Ensure your fixation (e.g., with ethanol) and permeabilization steps are appropriate for your sample. |
| Insufficient Incubation Time | The staining time may be too short for the dye to bind effectively. Try increasing the incubation period. |
| Photobleaching | The signal may have been destroyed by excessive exposure to the excitation light source. Reduce exposure times and laser power, and use an antifade mounting medium. |
Problem: High Background or Non-Specific Staining
| Possible Cause | Recommended Solution |
| This compound Concentration Too High | Excess dye can bind non-specifically, leading to high background. Reduce the this compound concentration used for staining. |
| Inadequate Washing | Unbound dye remaining in the sample will increase background fluorescence. Increase the number and/or duration of wash steps after staining. |
| Cell Clumping or Debris | Clumped cells or debris can trap the fluorescent dye, causing bright, non-specific signals. Ensure you have a single-cell suspension before staining, especially for flow cytometry. |
| Autofluorescence | Some cell types or fixation methods (like glutaraldehyde) can cause natural fluorescence. Image an unstained control sample to assess the level of autofluorescence and apply background correction if necessary. |
Problem: Cell Damage or Altered Morphology (Phototoxicity)
| Possible Cause | Recommended Solution |
| High this compound Concentration | This compound can be cytotoxic at high concentrations. Reduce the staining concentration to the lowest level that provides an adequate signal. |
| Excessive Light Exposure | Prolonged or high-intensity illumination can induce cellular stress and damage, leading to artifacts like membrane blebbing or apoptosis. Minimize the duration and intensity of light exposure. |
| Suboptimal Imaging Media | For live-cell imaging, ensure the cells are in a healthy, buffered medium during the experiment to prevent stress. |
Experimental Protocols
Protocol 1: General Staining of Fixed Cells with this compound
This protocol is a starting point for staining ethanol-fixed cells for fluorescence microscopy or flow cytometry.
-
Cell Preparation: Harvest and wash cells with 1x Phosphate-Buffered Saline (PBS).
-
Fixation: Fix cells in cold 70% ethanol. Incubate for at least 1 hour at 4°C.
-
Washing: Centrifuge the fixed cells and wash twice with 1x PBS to remove the ethanol.
-
Staining Solution Preparation: Prepare the this compound staining solution. A common starting concentration is 100 µg/mL in a buffer containing 0.15 M NaCl and 15 mM MgCl2.
-
Staining: Resuspend the cell pellet in the this compound staining solution. Incubate for 15-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells once with PBS to remove unbound dye.
-
Analysis: Resuspend the cells in PBS for analysis by flow cytometry or mount them on a slide with an antifade mounting medium for microscopy.
Protocol 2: Optimizing this compound Concentration (Titration)
To find the ideal dye concentration that provides the best signal with minimal background, a titration is essential.
-
Prepare Cells: Prepare several identical samples of your fixed or live cells according to your standard protocol.
-
Create a Dilution Series: Prepare a series of this compound staining solutions with varying concentrations (e.g., ranging from 1 µg/mL to 200 µg/mL).
-
Stain Samples: Stain each cell sample with a different concentration from the dilution series, keeping all other parameters (incubation time, temperature, cell number) constant.
-
Include Controls: Prepare a negative control (unstained cells) to measure autofluorescence and a positive control if available.
-
Analyze: Acquire images or flow cytometry data for each sample using identical instrument settings (e.g., laser power, detector gain, exposure time).
-
Evaluate: Determine the concentration that yields the highest signal-to-noise ratio (bright specific staining with low background). This is your optimal concentration.
Data Summary
The following table summarizes typical parameters for this compound staining, derived from various protocols. Optimization is recommended for each specific application.
| Parameter | Recommended Range / Condition | Notes |
| Concentration (Fixed Cells) | 50 - 150 µg/mL | Start with 100 µg/mL and optimize via titration. |
| Concentration (Live Cells) | Lower concentrations may be required | Titration is critical to balance signal with cell viability. |
| Incubation Time | 15 - 45 minutes | Longer times may increase signal but also background. |
| Staining Buffer | PBS or Tris-based buffer | Must contain divalent cations (e.g., 15 mM MgCl2). |
| Ionic Strength | 0.15 M - 1.0 M NaCl | Higher ionic strength can increase fluorescence intensity. |
| Fixative | 70% Ethanol | Glutaraldehyde can also be used but may result in lower fluorescence intensity. |
Visual Guides
Caption: Workflow for optimizing this compound concentration.
References
Technical Support Center: Reducing Olivomycin A Photobleaching in Microscopy
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate Olivomycin A photobleaching during fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why does it affect my this compound signal?
A: Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to fluoresce.[1] When a fluorescent molecule like this compound is exposed to high-intensity light, it enters an excited state.[2] While it can return to its ground state by emitting a photon (fluorescence), it can also interact with other molecules, particularly oxygen.[3][4] These interactions can generate reactive oxygen species (ROS) that chemically damage the fluorophore, rendering it non-fluorescent.[3] This process leads to a gradual fading of the signal during imaging.
The photobleaching of fluorophores that bind DNA, such as this compound's analogue Chromomycin A3, has been shown to be significantly dependent on the presence of oxygen. Therefore, managing oxygen levels and reducing the generation of ROS is a key strategy for preserving your this compound signal.
Q2: My this compound signal is fading very quickly. What immediate steps can I take to fix this?
A: Rapid signal loss is a common issue. Before making complex changes to your protocol, start with simple adjustments to your imaging parameters. The easiest way to reduce photobleaching is to minimize the sample's total exposure to excitation light.
Follow this initial troubleshooting workflow:
Q3: Which antifade mounting media are effective for preserving fluorescence?
A: Antifade reagents are essential for preventing photobleaching by neutralizing the reactive oxygen species that damage fluorophores. While many commercial and "home-brew" options exist, the best choice may depend on your specific sample type and imaging conditions.
| Antifade Agent | Primary Mechanism | Advantages | Disadvantages |
| p-Phenylenediamine (PPD) | ROS Scavenger | Highly effective at reducing fading for many dyes. | Can be toxic; may react with and cleave cyanine (B1664457) dyes; can result in weak or diffuse fluorescence after storage. |
| n-Propyl gallate (NPG) | ROS Scavenger | Non-toxic and suitable for live-cell imaging. | Can be difficult to dissolve; may have anti-apoptotic properties that could interfere with biological studies. |
| DABCO | ROS Scavenger | Less toxic than PPD and often used in live-cell imaging. | Generally less effective than PPD; may also have anti-apoptotic effects. |
| Trolox | ROS Scavenger | Cell-permeable derivative of Vitamin E with a dual anti-blinking and anti-bleaching mechanism. | Efficacy can be buffer-dependent. |
| Commercial Mountants | Proprietary Formulations | Optimized and ready-to-use; often provide excellent photostability (e.g., ProLong Gold, VECTASHIELD, SlowFade Diamond). | Can be expensive; some formulations are not compatible with all dyes. |
Q4: How should I optimize my microscope's acquisition settings?
A: Optimizing acquisition settings is a balancing act between signal strength, image quality, and photobleaching. The goal is to use the minimum number of photons required to obtain a satisfactory image.
| Parameter | Recommendation for Reducing Photobleaching | Impact on Image Quality |
| Illumination Intensity | Use the lowest intensity possible that provides an adequate signal-to-noise ratio (SNR). | Lower intensity reduces signal; may require increased gain or exposure time. |
| Exposure Time / Dwell Time | Keep as short as possible. | Shorter exposure reduces signal; can lead to noisy images. |
| Detector Gain/EM Gain | Increase gain to compensate for low light, allowing for lower illumination intensity. | Increasing gain amplifies both signal and noise, potentially reducing SNR. |
| Pinhole Size (Confocal) | Open the pinhole slightly (e.g., >1 Airy Unit). | This collects more light (reducing the need for high intensity) but slightly decreases spatial resolution. |
| Image Averaging | Use frame averaging instead of line averaging where possible. | Frame averaging exposes the sample to light for the same total duration but with pauses, which can sometimes aid recovery from triplet states. |
| Region of Interest (ROI) | Scan only the specific area required for your analysis. | Reduces overall light exposure to the sample. |
Experimental Protocols
Protocol 1: Preparing an Oxygen Scavenging Imaging Buffer
Oxygen is a major contributor to the photobleaching of many fluorophores, including those similar to this compound. An oxygen scavenging system can be added to your imaging medium (for fixed cells) to dramatically reduce photobleaching.
Materials:
-
D-(+)-Glucose (Sigma, G8270)
-
Glucose Oxidase (Sigma, G2133)
-
Catalase (Sigma, C40)
-
Imaging Buffer (e.g., PBS or HBSS)
Procedure:
-
Prepare a 1 M stock solution of glucose in distilled water and filter-sterilize.
-
Prepare stock solutions of glucose oxidase (10 mg/mL) and catalase (10 mg/mL) in your chosen imaging buffer. Aliquot and store at -20°C.
-
On the day of imaging, prepare the final imaging buffer. For every 1 mL of buffer, add:
-
10 µL of 1 M Glucose (final concentration 10 mM)
-
1 µL of 10 mg/mL Glucose Oxidase (final concentration 10 µg/mL)
-
1 µL of 10 mg/mL Catalase (final concentration 10 µg/mL)
-
-
Gently mix the solution. Do not vortex, as this can introduce oxygen and denature the enzymes.
-
Replace the standard buffer on your sample with the oxygen scavenging buffer immediately before imaging.
-
For best results, use a sealed imaging chamber to limit the reintroduction of atmospheric oxygen.
Note: This system can cause the pH of the medium to drop over time. Monitor your experiments accordingly.
Advanced Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No initial signal or very weak staining | Incorrect filter set; this compound concentration too low; poor DNA binding. | Verify excitation/emission filters are appropriate for this compound. Perform a titration to find the optimal staining concentration. Ensure staining buffer conditions (e.g., presence of Mg2+) are optimal for binding. |
| High background fluorescence | Non-specific binding of this compound; autofluorescence from sample or media. | Increase the number and duration of wash steps after staining. Image a control sample without the fluorophore to assess autofluorescence. If necessary, use spectral unmixing. |
| Signal fades during Z-stack acquisition | Cumulative light exposure from imaging multiple planes. | Reduce illumination intensity and increase detector gain. Use a bidirectional Z-scan if available. Acquire the Z-stack as quickly as possible. Use an antifade reagent or oxygen scavenging system. |
| Photobleaching is worse in live-cell imaging | Antifade reagents for fixed cells are often toxic to live cells. Cellular processes may increase oxidative stress. | Use live-cell compatible antifade reagents like Trolox or L-Ascorbic acid. Minimize the frequency and duration of time-lapse acquisitions to only what is necessary to answer the biological question. |
References
Technical Support Center: Troubleshooting Poor Olivomycin A Staining Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during Olivomycin (B1226810) A staining experiments.
Frequently Asked Questions (FAQs)
Q1: What is Olivomycin A and how does it work as a stain?
This compound is a fluorescent antibiotic that binds to GC-rich regions of DNA.[1][2] Its primary intracellular target is the minor groove of DNA.[3] This specific binding allows for the visualization of nuclear structures and DNA content under a fluorescence microscope.
Q2: What are the optimal excitation and emission wavelengths for this compound?
Fluorescence images for this compound are typically acquired using an excitation wavelength of approximately 488 nm and an emission wavelength of around 535 nm.[3]
Q3: Can I use this compound for live-cell imaging?
Yes, this compound can be used for live-cell staining. One study describes incubating live cells with this compound for 15 minutes prior to imaging.[3] However, it is important to note that this compound can induce cellular processes like apoptosis and DNA damage signaling, so the experimental timeline should be considered.[3][4]
Q4: How should I store my this compound stock solution?
To prevent degradation and photobleaching, it is crucial to store the this compound stock solution and stained samples protected from light.[5][6] Aliquoting the stock solution upon arrival can help avoid repeated freeze-thaw cycles which can degrade the compound.
Troubleshooting Guides
Issue 1: Weak or No Staining Signal
A faint or absent fluorescent signal is a common issue in staining procedures. Here are potential causes and solutions:
| Potential Cause | Troubleshooting Step | Recommendation |
| Suboptimal Staining Concentration | Titrate this compound concentration. | Start with a concentration range (e.g., 50 nM to 1 µM) to determine the optimal concentration for your specific cell type and experimental conditions.[3] |
| Insufficient Incubation Time | Optimize incubation time. | Test a range of incubation times (e.g., 15-60 minutes) to ensure sufficient time for the dye to penetrate the cells and bind to DNA.[3] |
| Poor Cell Permeabilization (for fixed cells) | Check permeabilization protocol. | If using a fixation protocol, ensure adequate permeabilization (e.g., with 0.1% Triton X-100 for 10 minutes) to allow this compound to reach the nucleus.[7] |
| Incorrect Microscope Filter Set | Verify filter compatibility. | Ensure that the excitation and emission filters on the microscope are appropriate for this compound's spectral properties (Excitation ~488 nm, Emission ~535 nm).[3] |
| Photobleaching | Minimize light exposure. | Reduce the exposure time and intensity of the excitation light. Use an anti-fade mounting medium for fixed cells.[8][9] |
Issue 2: High Background Staining
Excessive background fluorescence can obscure the specific signal from the nucleus.
| Potential Cause | Troubleshooting Step | Recommendation |
| Excessive Staining Concentration | Reduce this compound concentration. | A high concentration of the dye can lead to non-specific binding. Perform a titration to find the lowest effective concentration.[10] |
| Inadequate Washing | Increase the number and duration of wash steps. | Thoroughly wash the cells with an appropriate buffer (e.g., PBS) after staining to remove unbound this compound.[3] |
| Autofluorescence | Image an unstained control sample. | Some cell types exhibit natural fluorescence. If autofluorescence is high, consider using a different imaging channel or spectral unmixing if available. |
| Contaminated Reagents | Use fresh, high-quality reagents. | Ensure all buffers and solutions are freshly prepared and filtered to remove any fluorescent contaminants. |
Issue 3: Uneven or Patchy Staining
Inconsistent staining across the cell population can lead to unreliable results.
| Potential Cause | Troubleshooting Step | Recommendation |
| Cell Clumping | Ensure a single-cell suspension. | Gently triturate or filter the cell suspension to break up clumps before staining. |
| Non-uniform Fixation/Permeabilization | Optimize fixation and permeabilization steps. | Ensure that cells are evenly exposed to fixatives and permeabilizing agents for the recommended time. |
| Cell Health | Assess cell viability. | Unhealthy or dying cells may exhibit altered membrane permeability, leading to inconsistent staining. Use a viability dye to assess the health of your cell population.[11] |
Experimental Protocols
Detailed this compound Staining Protocol for Cultured Cells
This protocol is adapted from a study on renal cancer cells and can be used as a starting point for optimization.[3]
Materials:
-
Sterilized coverslips
-
24-well plates
-
Phosphate-buffered saline (PBS)
-
1x Buffer (user-defined, e.g., a physiological salt solution)
-
This compound stock solution
-
4% Paraformaldehyde (for fixed-cell staining)
-
0.1% Triton X-100 in PBS (for fixed-cell staining)
-
Blocking buffer (e.g., 10% FBS and 3% BSA in PBS) (for fixed-cell staining)
-
Anti-fade mounting medium (for fixed-cell staining)
Live-Cell Staining Workflow:
Caption: Workflow for live-cell staining with this compound.
Fixed-Cell Staining Workflow:
Caption: Workflow for fixed-cell staining with this compound.
Data Presentation
Quantitative Parameters for this compound Staining
| Parameter | Value | Reference |
| Excitation Wavelength | ~488 nm | [3] |
| Emission Wavelength | ~535 nm | [3] |
| Typical Concentration Range | 50 nM - 1 µM | [3] |
| Live-Cell Incubation Time | 15 minutes | [3] |
| Fixation Time (4% PFA) | 15 minutes | [7] |
| Permeabilization Time (0.1% Triton X-100) | 10 minutes | [7] |
Logical Troubleshooting Flowchart
Caption: A logical flowchart for troubleshooting common this compound staining issues.
References
- 1. osti.gov [osti.gov]
- 2. Specific staining of DNA with the fluorescent antibiotics, mithramycin, chromomycin, and olivomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Targets Epithelial–Mesenchymal Transition, Apoptosis, and Mitochondrial Quality Control in Renal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biocompare.com [biocompare.com]
- 7. preprints.org [preprints.org]
- 8. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 11. med.virginia.edu [med.virginia.edu]
Technical Support Center: Overcoming Olivomycin A Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Olivomycin A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a potent antitumor antibiotic belonging to the aureolic acid family.[1] Its primary mechanism of action involves binding to the minor groove of GC-rich DNA regions, leading to the inhibition of DNA replication and RNA transcription.[1] Like many complex natural products, this compound is a large, lipophilic molecule (Molecular Formula: C₅₈H₈₄O₂₆; Molecular Weight: 1197.3 g/mol ), which results in poor aqueous solubility.[2][3][4] This low water solubility can present significant challenges for its use in aqueous-based in vitro and in vivo experimental systems.
Q2: In which solvents is this compound soluble?
Q3: How can I prepare a stock solution of this compound for my experiments?
A3: For most in vitro studies, a concentrated stock solution is prepared in an organic solvent, which is then diluted to the final working concentration in the aqueous experimental medium. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used for this purpose. It is crucial to keep the final concentration of the organic solvent in the cell culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q4: What should I do if this compound precipitates when I add it to my aqueous buffer or cell culture medium?
A4: Precipitation upon addition to an aqueous solution is a common issue with hydrophobic compounds like this compound. This occurs because the compound is forced out of the solution as the concentration of the organic solvent is diluted. Please refer to the Troubleshooting Guide below for detailed steps to address this issue.
Q5: Are there any chemical modifications that can improve the solubility of this compound?
A5: Yes, researchers have explored chemical modifications of this compound to enhance its pharmacological properties, including solubility. For instance, modification of the aglycon side chain has been shown to yield derivatives with altered characteristics. However, these modifications may also alter the biological activity of the compound and are typically pursued in the context of drug development rather than routine laboratory use.
Troubleshooting Guide: Dissolving this compound
This guide provides a step-by-step approach to overcoming common solubility issues with this compound.
Problem: this compound powder does not dissolve in the chosen solvent.
| Possible Cause | Troubleshooting Step |
| Incorrect solvent selection. | Confirm that you are using a recommended organic solvent such as ethanol or DMSO. This compound is insoluble in water. |
| Insufficient solvent volume. | Increase the volume of the solvent gradually until the powder fully dissolves. |
| Low temperature. | Gently warm the solution in a water bath (37°C) to aid dissolution. Avoid excessive heat, which could degrade the compound. |
| Compound has degraded. | Ensure the compound has been stored correctly (typically at -20°C, protected from light and moisture). |
Problem: this compound precipitates out of solution after dilution in aqueous media.
| Possible Cause | Troubleshooting Step |
| Final concentration is too high. | The most common reason for precipitation is exceeding the solubility limit in the final aqueous solution. Try lowering the final working concentration of this compound. |
| Insufficient mixing. | Ensure thorough and immediate mixing upon adding the this compound stock solution to the aqueous medium. Vortexing or rapid pipetting can help. |
| pH of the medium. | The pH of the final solution can influence the solubility of some compounds. While not extensively documented for this compound, you could test buffers with slightly different pH values if other methods fail. |
| High salt concentration in the medium. | High salt concentrations can sometimes decrease the solubility of organic compounds (salting out). If possible, test a medium with a lower salt concentration. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in Ethanol
Materials:
-
This compound (MW: 1197.3 g/mol )
-
Anhydrous (200 proof) Ethanol
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Methodology:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out 1.2 mg of this compound powder using an analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add 100 µL of anhydrous ethanol to the tube.
-
Vortex the solution vigorously until the this compound is completely dissolved. The solution should be a clear, yellow color.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Dilution of this compound Stock Solution for Cell Culture Experiments
Materials:
-
10 mM this compound stock solution in ethanol
-
Pre-warmed cell culture medium
-
Sterile pipette and tips
Methodology:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Determine the final desired concentration of this compound in your cell culture. For example, to achieve a final concentration of 100 nM in 10 mL of medium:
-
Calculate the required volume of the stock solution: (10 mM) * V1 = (100 nM) * (10 mL) V1 = (100 x 10⁻⁹ M * 10 x 10⁻³ L) / (10 x 10⁻³ M) = 0.1 µL
-
-
To facilitate accurate pipetting, it is advisable to perform a serial dilution. For instance, first, dilute the 10 mM stock 1:100 in sterile ethanol to create a 100 µM intermediate stock. Then, you can add 10 µL of the 100 µM stock to 10 mL of medium.
-
Add the calculated volume of the this compound stock solution directly to the pre-warmed cell culture medium.
-
Immediately and thoroughly mix the medium by gentle swirling or pipetting to ensure homogenous distribution and minimize precipitation.
-
The final concentration of ethanol in the medium should be kept below 0.5% to avoid solvent toxicity. In the example above (adding 10 µL to 10 mL), the final ethanol concentration is 0.1%.
Visualizing this compound's Mechanism of Action
The following diagrams illustrate the key signaling pathways and experimental workflows related to this compound.
Caption: Mechanism of action of this compound in a cancer cell.
Caption: Experimental workflow for preparing and using this compound.
References
Technical Support Center: Optimizing Signal-to-Noise Ratio with Olivomycin A
Welcome to the technical support center for utilizing Olivomycin (B1226810) A in your research. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the signal-to-noise ratio in your fluorescence-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is Olivomycin A and how does it work as a fluorescent probe?
This compound is a fluorescent antibiotic belonging to the aureolic acid family. It functions as a valuable tool in cellular and molecular biology due to its intrinsic fluorescence and specific binding to the minor groove of GC-rich regions of double-stranded DNA.[1][2] This interaction is crucial for its application in visualizing and quantifying DNA content in techniques like fluorescence microscopy and flow cytometry. The binding of this compound to DNA is dependent on the presence of divalent cations, particularly magnesium ions (Mg²⁺), which facilitate the formation of a drug-DNA complex.
Q2: What are the primary applications of this compound in a research setting?
This compound is primarily used for:
-
Fluorescence Microscopy: To visualize the nucleus and study chromatin structure.
-
Flow Cytometry: For cell cycle analysis by quantifying DNA content.[3]
-
Cancer Research: To study its antitumor properties, including the induction of apoptosis and DNA damage signaling.[4]
Q3: What are the excitation and emission properties of this compound?
For optimal signal detection, it is crucial to use the appropriate laser and filter sets that match the spectral properties of this compound. While precise peak wavelengths can vary slightly depending on the solvent and binding state (free or DNA-bound), a commonly used and effective setting for fluorescence microscopy is an excitation wavelength of approximately 488 nm and an emission wavelength of approximately 535 nm .[4] For flow cytometry, an excitation wavelength of around 425 nm and emission detection at about 540 nm has also been reported.
Troubleshooting Guides
Issue 1: Weak or Noisy Signal in Fluorescence Microscopy
A low signal-to-noise ratio in fluorescence microscopy can obscure the details of nuclear morphology. Here’s how to troubleshoot this issue:
| Potential Cause | Recommended Solution |
| Suboptimal this compound Concentration | Titrate the concentration of this compound to find the optimal balance between signal and background. Start with a concentration of 100 µg/mL and adjust as needed.[5] |
| Inadequate Incubation Time | Ensure sufficient incubation time for this compound to penetrate the cell and bind to DNA. An incubation of 5 to 10 minutes is a good starting point.[6] |
| Incorrect Buffer Composition | This compound binding to DNA is dependent on Mg²⁺. Ensure your staining buffer contains an adequate concentration of magnesium chloride (e.g., 25 mM).[6] |
| Photobleaching | This compound fluorescence can fade upon prolonged exposure to excitation light.[6] Minimize exposure time, use a lower laser power, and consider using an anti-fade mounting medium. Storing stained slides in the refrigerator for a week or more has been shown to increase resistance to fading.[6] |
| Suboptimal Microscope Settings | Use an appropriate objective with a high numerical aperture to collect more light. Optimize the gain and offset settings of your detector to enhance the signal without amplifying noise. |
Issue 2: High Background Signal in Fluorescence Microscopy
High background can make it difficult to distinguish the specific nuclear staining from non-specific fluorescence.
| Potential Cause | Recommended Solution |
| Excessive this compound Concentration | A high concentration of the dye can lead to non-specific binding and high background. Reduce the concentration of this compound used for staining. |
| Inadequate Washing | Insufficient washing after staining can leave unbound dye in the sample, contributing to background fluorescence. Increase the number and duration of washing steps with an appropriate buffer (e.g., PBS). |
| Autofluorescence | Cells and certain fixatives can exhibit natural fluorescence. To mitigate this, you can: 1. Image an unstained control sample to assess the level of autofluorescence. 2. Consider perfusing tissues with PBS prior to fixation to remove red blood cells, which can be a source of autofluorescence. 3. Use a fixative with lower autofluorescence properties if possible. |
| Non-optimal Filter Sets | Ensure that your filter sets are well-matched to the excitation and emission spectra of this compound to minimize the detection of out-of-spec wavelengths. |
Issue 3: Poor Resolution in Flow Cytometry Cell Cycle Analysis
Achieving distinct G0/G1, S, and G2/M peaks is essential for accurate cell cycle analysis. Poor resolution can be caused by several factors:
| Potential Cause | Recommended Solution |
| Suboptimal Staining Protocol | Ensure cells are properly fixed (e.g., with 70% cold ethanol) to allow for uniform staining.[7] The staining solution should contain MgCl₂. |
| Cell Clumping | Aggregates of cells will be incorrectly interpreted by the flow cytometer, leading to broadened peaks. Ensure a single-cell suspension by gentle vortexing or passing the sample through a cell strainer before analysis. |
| High Flow Rate | Running samples at a high flow rate can increase the coefficient of variation (CV) and decrease resolution. Use a low flow rate for cell cycle analysis.[8] |
| Incorrect Instrument Settings | Optimize photomultiplier tube (PMT) voltages to ensure the G0/G1 peak is on scale and well-resolved from the electronic noise. Use a linear scale for the DNA content channel. |
Experimental Protocols
Protocol 1: Fluorescence Microscopy Staining with this compound
This protocol provides a general guideline for staining fixed cells with this compound to visualize nuclear DNA.
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 3:1 ethanol (B145695):acetic acid, 4% paraformaldehyde in PBS)
-
Staining Buffer: PBS containing 25 mM MgCl₂
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Working Staining Solution: Dilute this compound stock solution in Staining Buffer to a final concentration of 100 µg/mL.
-
Mounting medium (preferably with an anti-fade reagent)
Procedure:
-
Cell Preparation: Wash cells grown on coverslips twice with PBS.
-
Fixation: Fix the cells with your chosen fixative for at least 10 minutes at room temperature.
-
Washing: Rinse the fixed cells three times with PBS.
-
Staining: Incubate the coverslips with the working this compound staining solution for 5-10 minutes at room temperature, protected from light.[6]
-
Washing: Wash the coverslips three times with Staining Buffer to remove unbound dye.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the stained nuclei using a fluorescence microscope equipped with appropriate filters for this compound (e.g., excitation at ~488 nm and emission at ~535 nm).[4]
Protocol 2: Flow Cytometry Cell Cycle Analysis with this compound
This protocol outlines the steps for preparing and staining a single-cell suspension for cell cycle analysis using this compound.
Materials:
-
Single-cell suspension (1 x 10⁶ cells per sample)
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% Ethanol
-
Staining Buffer: PBS containing 15 mM MgCl₂ and 0.15 M NaCl
-
This compound stock solution
-
Working Staining Solution: Dilute this compound stock solution in Staining Buffer to a final concentration of 100 µg/mL.[5]
-
Flow cytometry tubes
-
Cell strainer (40-50 µm)
Procedure:
-
Cell Harvesting: Harvest cells and prepare a single-cell suspension. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again. Discard the supernatant.
-
Fixation: While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell pellet. Incubate on ice for at least 30 minutes.
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1 mL of the working this compound staining solution. Incubate for at least 15-20 minutes at room temperature, protected from light.
-
Analysis: If necessary, filter the stained cell suspension through a cell strainer to remove clumps. Analyze the samples on a flow cytometer using a low flow rate.
Visualizations
Caption: Workflow for this compound staining in fluorescence microscopy.
References
- 1. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound|Antitumor Antibiotic|For Research [benchchem.com]
- 3. Specific staining of DNA with the fluorescent antibiotics, mithramycin, chromomycin, and olivomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. osti.gov [osti.gov]
- 6. newprairiepress.org [newprairiepress.org]
- 7. wp.uthscsa.edu [wp.uthscsa.edu]
- 8. benchchem.com [benchchem.com]
potential off-target effects of Olivomycin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Olivomycin A. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent antitumor antibiotic that belongs to the aureolic acid family.[1][2] Its main mechanism of action is binding to the minor groove of GC-rich regions of DNA.[1][2] This interaction physically obstructs the progression of proteins along the DNA helix, thereby inhibiting DNA replication and RNA transcription.[1] This interference with transcription factors, such as SP1, is a key contributor to its antitumor effects.
Q2: What are the known potential off-target effects of this compound?
Beyond its primary on-target effect of binding to GC-rich DNA, this compound has several documented off-target effects. These include the inhibition of enzymes involved in epigenetic regulation and DNA topology, as well as the modulation of various cellular signaling pathways. It has been shown to inhibit the activity of de novo DNA methyltransferase Dnmt3a and may interfere with the DNA-dependent enzyme topoisomerase I. Additionally, this compound can influence a variety of cellular proteins, including heat shock proteins, and can induce cellular responses such as apoptosis and DNA damage signaling.
Q3: In which signaling pathways have off-target effects of this compound been observed?
This compound has been shown to exert multifaceted anticancer activities by impacting several key signaling pathways:
-
Apoptosis: It can induce apoptosis through both intrinsic and extrinsic pathways, depending on the cellular context.
-
DNA Damage Response: this compound can trigger a DNA damage response, evidenced by the phosphorylation of key proteins like p53 and H2AX.
-
Epithelial-Mesenchymal Transition (EMT): It has been shown to suppress EMT by downregulating key transcription factors like Snail and mesenchymal markers such as N-cadherin, while upregulating epithelial markers like E-cadherin and ZO-1.
Troubleshooting Guides
Issue 1: Inconsistent results in apoptosis assays.
-
Possible Cause: The apoptotic response to this compound can be cell-line specific and dependent on the p53 mutational status.
-
Troubleshooting Tip: It is crucial to characterize the p53 status of your cell line. In p53 wild-type cells like A-498, this compound primarily activates the intrinsic apoptotic pathway. In p53-mutant cells like 786-O, it can engage both intrinsic and extrinsic pathways. Verify the expression and activation of key apoptotic proteins (e.g., Puma, Bak, caspase-9, caspase-8, Bid, Bcl-2) using Western blotting to dissect the specific pathway involved in your model system.
Issue 2: High levels of cytotoxicity observed at low concentrations.
-
Possible Cause: this compound is a potent cytotoxic agent, with activity in the nanomolar range for some cell lines.
-
Troubleshooting Tip: Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint. For example, effective concentrations for inducing apoptosis have been reported to be around 50 nM in 786-O cells and 1 µM in A-498 cells.
Issue 3: Difficulty in interpreting changes in gene expression.
-
Possible Cause: this compound's primary mechanism of inhibiting transcription by binding to GC-rich DNA can lead to widespread changes in gene expression that may mask specific off-target effects.
-
Troubleshooting Tip: When analyzing gene expression data, focus on pathways known to be affected by this compound, such as apoptosis, DNA damage, and EMT. Validate transcript-level changes at the protein level using Western blotting to confirm biologically relevant effects.
Quantitative Data Summary
The following tables summarize the available quantitative data on the off-target effects of this compound.
Table 1: Inhibition of DNA Methyltransferase (Dnmt3a) by this compound
| Compound | IC50 (µM) |
| This compound | 6 ± 1 |
| Olivamide (a derivative) | 7.1 ± 0.7 |
Source:
Table 2: Effects of this compound on Protein Expression in Renal Cancer Cell Lines
| Cell Line | Protein | Effect |
| A-498 (p53 wild-type) | Puma | Upregulation |
| Bak | Upregulation | |
| Activated Caspase-9 | Upregulation | |
| Snail | Downregulation | |
| N-cadherin | Downregulation | |
| E-cadherin | Upregulation | |
| ZO-1 | Upregulation | |
| 786-O (p53 mutant) | Activated Caspase-8 | Upregulation |
| Truncated Bid | Upregulation | |
| Bcl-2 | Reduction | |
| Phosphorylated p53 | Upregulation | |
| Phosphorylated H2AX | Upregulation | |
| Snail | Downregulation | |
| N-cadherin | Downregulation | |
| E-cadherin | Upregulation | |
| ZO-1 | Upregulation |
Source:
Key Experimental Protocols
1. Western Blotting for Analysis of Protein Expression
This protocol is a general guideline for analyzing changes in protein expression in response to this compound treatment.
-
Cell Lysis:
-
Treat cells (e.g., A-498 or 786-O) with the desired concentration of this compound for the specified time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA assay.
-
-
Gel Electrophoresis and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., Puma, Bak, p-p53, Snail, N-cadherin, E-cadherin) overnight at 4°C. Antibody dilutions should be optimized according to the manufacturer's instructions.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize protein levels.
-
2. Colony Forming Assay
This assay assesses the long-term proliferative capacity of cells after treatment with this compound.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
-
Treatment:
-
Allow cells to attach overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Remove the drug-containing medium and replace it with fresh medium.
-
-
Colony Formation:
-
Incubate the plates for 1-2 weeks to allow for colony formation.
-
-
Staining and Counting:
-
Fix the colonies with a solution of 6% glutaraldehyde.
-
Stain the colonies with 0.5% crystal violet.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
3. Wound Healing (Scratch) Assay
This assay is used to evaluate the effect of this compound on cell migration.
-
Cell Seeding:
-
Seed cells in a 6-well plate and grow them to a confluent monolayer.
-
-
Creating the "Wound":
-
Use a sterile pipette tip to create a straight scratch or "wound" in the cell monolayer.
-
-
Treatment and Imaging:
-
Wash the cells with PBS to remove detached cells.
-
Add fresh medium containing the desired concentration of this compound.
-
Capture images of the wound at time 0 and at various time points thereafter (e.g., 8, 24, 48 hours) using a microscope.
-
-
Analysis:
-
Measure the width of the wound at different time points to quantify the rate of cell migration and wound closure.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's differential induction of apoptosis.
Caption: this compound-induced DNA damage response pathway.
Caption: Suppression of EMT by this compound.
Caption: Experimental workflow for off-target analysis.
References
stability of Olivomycin A in different buffers
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Olivomycin A. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is known to be insoluble in water but soluble in ethanol (B145695) and chloroform. For cell culture experiments, it is common practice to dissolve aureolic acid antibiotics like this compound in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.
Q2: How should I store my this compound stock solution?
A2: While specific stability data for this compound in various buffers is limited, we can draw recommendations from its structural analogs, Chromomycin A3 and Mithramycin A. It is recommended to store stock solutions in DMSO at -20°C. To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.
Q3: How long can I store the stock solution at -20°C?
A3: Based on data for the closely related compound Chromomycin A3, a stock solution in DMSO stored at -20°C should be used within one month to prevent a significant loss of potency. Another source suggests that stock solutions of Chromomycin A3 are stable for up to 3 months at -20°C. For Mithramycin A, a one-month period of use for stock solutions stored at -20°C is also recommended. Given these recommendations for similar compounds, it is advisable to prepare fresh stock solutions of this compound monthly.
Q4: Can I store this compound solutions at 4°C or room temperature?
A4: Due to the lack of specific stability data at these temperatures, it is not recommended to store this compound solutions at 4°C or room temperature for extended periods. For short-term handling during experiments, solutions should be kept on ice and protected from light where possible.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Precipitation in aqueous buffer | This compound is insoluble in water. Adding a high concentration of a DMSO stock solution directly to an aqueous buffer can cause precipitation. | Ensure the final concentration of DMSO in your aqueous buffer is low (typically <0.5%) to maintain solubility. Perform serial dilutions in your final buffer system. |
| Loss of biological activity | The compound may have degraded due to improper storage or handling. | Prepare fresh stock solutions monthly. Avoid multiple freeze-thaw cycles by preparing single-use aliquots. Protect solutions from light as much as possible. |
| Inconsistent experimental results | This could be due to variability in the concentration of active this compound. | Use a validated analytical method, such as HPLC, to confirm the concentration of your working solutions before use, especially for long-term or sensitive experiments. |
Stability of Aureolic Acid Antibiotics (Proxy Data for this compound)
| Compound | Formulation | Storage Temperature | Stability |
| Chromomycin A3 | Lyophilized powder | -20°C (desiccated) | 24 months |
| In DMSO | -20°C | Use within 1 month | |
| Mithramycin A | Lyophilized powder | -20°C (desiccated) | 24 months |
| In DMSO | -20°C | Use within 1 month |
Disclaimer: This data is for structurally similar compounds and should be used as a proxy. It is highly recommended to perform your own stability studies for this compound in the specific buffers and conditions used in your experiments.
Experimental Protocols
Protocol for a Stability-Indicating HPLC Method
This protocol is adapted from a validated UPLC-MS/MS method for Mithramycin, a close structural analog of this compound, and can be used as a starting point for developing a stability-indicating HPLC method for this compound.[1]
1. Materials and Reagents:
-
This compound reference standard
-
HPLC grade methanol
-
HPLC grade water
-
Formic acid
-
Buffer of choice (e.g., phosphate-buffered saline, Tris-HCl)
2. Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
From this stock solution, prepare working standards at various concentrations in the buffer of interest.
3. HPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) is a suitable starting point.[1]
-
Mobile Phase A: 0.1% formic acid in water.[1]
-
Mobile Phase B: 0.1% formic acid in methanol.[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Injection Volume: 5-10 µL
-
Detection: UV detector at a wavelength determined by the UV-Vis spectrum of this compound (aureolic acid antibiotics typically have absorbance maxima around 280 nm and 420 nm).
-
Gradient Program:
4. Stability Study Procedure:
-
Prepare solutions of this compound in the different buffers to be tested at a known concentration.
-
Divide the solutions into aliquots for each time point and temperature condition.
-
Store the aliquots at the desired temperatures (e.g., -20°C, 4°C, 25°C, 40°C).
-
At each time point (e.g., 0, 24, 48, 72 hours), analyze the samples in triplicate using the developed HPLC method.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
Signaling Pathways and Experimental Workflows
This compound exerts its anticancer effects through the induction of apoptosis and the modulation of mitochondrial quality control.
This compound-Induced Apoptosis Signaling Pathway
Caption: Intrinsic apoptosis pathway induced by this compound.
Experimental Workflow for Assessing this compound Stability
Caption: Workflow for evaluating the stability of this compound.
References
Technical Support Center: Managing Autofluorescence in Olivomycin A Experiments
Welcome to the technical support center for researchers utilizing Olivomycin A. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you manage and mitigate autofluorescence, ensuring high-quality, reliable data from your experiments.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in my this compound experiments?
Autofluorescence is the natural fluorescence emitted by biological materials when excited by light, as opposed to the specific signal from a fluorescent probe like this compound.[1][2] It is a significant source of background noise in fluorescence microscopy.[3] Because this compound fluoresces in the green spectrum (approx. 488/535 nm), its signal can be obscured by common endogenous fluorophores like NADH and flavins, which also emit in the blue-green range.[2][4][5] This high background can reduce the signal-to-noise ratio, mask the true this compound signal, and lead to incorrect data interpretation.[2][6]
Q2: What are the most common sources of autofluorescence?
Autofluorescence can originate from both the biological sample itself and the experimental process.
-
Endogenous Sources: These are naturally occurring molecules within cells and tissues. Common examples include metabolic cofactors (NADH, flavins), structural proteins (collagen, elastin), and age-related pigments like lipofuscin.[2][3][7] Red blood cells also contribute significantly due to the heme group.[6][7]
-
Process-Induced Sources: These are introduced during sample preparation and handling.
-
Fixatives: Aldehyde fixatives like formaldehyde (B43269) (formalin) and glutaraldehyde (B144438) are major contributors, reacting with proteins and amines to create fluorescent products.[1][6][7]
-
Culture Media: Components like phenol (B47542) red and fetal bovine serum (FBS) are inherently fluorescent.[3][8]
-
Materials: Common laboratory plastics, such as polystyrene plates, can be a source of background fluorescence.[9]
-
Q3: How can I determine if autofluorescence is impacting my results?
The most straightforward method is to prepare an unstained control sample.[6] This sample should undergo all the same processing steps as your stained samples, including fixation and any other treatments, but without the addition of this compound. Image this control using the same instrument settings (laser power, gain, filter set) you use for your stained samples. Any signal detected in the green channel is attributable to autofluorescence.[6]
Q4: My unstained control is very bright. What is the first thing I should check?
If your unstained control shows high background, review your sample preparation protocol. The most common culprits are the fixation method and the cell culture medium. Aldehyde fixatives are a well-known cause of autofluorescence.[7] For live-cell imaging, ensure you are using a phenol red-free medium, as phenol red is highly fluorescent.[3][8]
Q5: How does my choice of fixative affect autofluorescence?
Aldehyde-based fixatives (glutaraldehyde and formaldehyde) are notorious for inducing autofluorescence by cross-linking proteins and amines.[1][7] The effect is generally stronger with glutaraldehyde than with formaldehyde.[7] To minimize this, you can reduce the fixative concentration or fixation time.[7][9] A better alternative is often to switch to an organic solvent fixative, such as ice-cold methanol (B129727) or ethanol (B145695), which typically generates less autofluorescence.[6][9]
Troubleshooting Guides & Experimental Protocols
This section provides detailed strategies and protocols to actively reduce autofluorescence in your experiments.
Guide 1: Preventative Measures in Sample Preparation
Prevention is the most effective strategy. Optimizing your protocol before staining can significantly reduce background fluorescence.
Logical Flow for Autofluorescence Troubleshooting
Caption: Decision tree for selecting an appropriate autofluorescence reduction method.
Table 1: Comparison of Common Fixation Methods
| Fixation Method | Principle | Autofluorescence Level | Advantages | Disadvantages |
| Paraformaldehyde (PFA) / Formalin | Cross-linking of proteins and amines[7] | High[7] | Good preservation of tissue structure. | Induces significant autofluorescence with a broad emission spectrum.[7] |
| Glutaraldehyde | Cross-linking of proteins and amines[7] | Very High[7] | Excellent structural preservation. | Induces more autofluorescence than formaldehyde.[7] |
| Methanol / Ethanol (Ice-Cold) | Dehydration and protein precipitation[6][9] | Low[6][9] | Significantly less autofluorescence.[10] | May not preserve all cellular structures as well as cross-linkers; can alter protein conformation. |
Protocol 1: Recommended Sample Preparation for Low Autofluorescence
-
Media Selection (Live Cells): For live-cell imaging, replace standard culture medium with a pre-warmed, phenol red-free medium or a clear buffered saline solution (e.g., PBS) immediately before imaging.[3]
-
Red Blood Cell Removal (Tissues): If possible, perfuse tissues with PBS prior to fixation to remove red blood cells, a major source of heme-based autofluorescence.[7][9]
-
Fixation:
-
Washing: After fixation, wash samples thoroughly with PBS to remove residual fixative.
Guide 2: Chemical Quenching of Autofluorescence
Chemical quenching involves treating the sample with a reagent that reduces or masks the autofluorescent signal. This is typically performed after fixation and before staining.
Table 2: Comparison of Chemical Quenching Agents
| Quenching Agent | Primary Target | Pros | Cons |
| Sodium Borohydride (NaBH₄) | Aldehyde groups from fixation[2][6] | Effective against aldehyde-induced autofluorescence.[6] | Can have variable effects.[7] May damage tissue or increase autofluorescence from other sources like red blood cells.[11] |
| Sudan Black B (SBB) | Lipofuscin (age pigment)[7][11] | Highly effective at quenching lipofuscin autofluorescence.[11][12] | Can introduce a dark precipitate and may have its own fluorescence in the red and far-red channels.[7][11] |
| Commercial Reagents (e.g., TrueVIEW™, TrueBlack®) | Broad spectrum (aldehydes, collagen, elastin, lipofuscin)[13][14][15] | Optimized for broad effectiveness and ease of use.[13] TrueBlack® has less far-red fluorescence than SBB.[11] | Can be more expensive than "home-brew" solutions. |
Protocol 2: Sudan Black B (SBB) Treatment for Tissues with High Lipofuscin
This protocol is adapted from procedures described for reducing autofluorescence in various tissues.[12][16]
-
Preparation: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Mix well and filter the solution to remove any undissolved particles.[12][16]
-
Application: After rehydration, incubate the tissue sections in the 0.1% SBB solution for 10-25 minutes at room temperature in the dark.[16]
-
Washing: Rinse the sections thoroughly with PBS or 70% ethanol to remove excess SBB.
-
Proceed with Staining: Continue with your standard immunofluorescence or this compound staining protocol.
Guide 3: Photobleaching
Photobleaching uses high-intensity light to destroy autofluorescent molecules before the specific fluorescent label is applied.[3]
Protocol 3: Pre-Staining Photobleaching
This is a general protocol; the optimal duration will depend on the sample and light source intensity.[17][18]
-
Setup: Place your fixed and washed samples (on slides or in a multi-well plate) in a suitable buffer like PBS.
-
Illumination: Expose the samples to a broad-spectrum, high-intensity light source, such as a bright LED lamp, for a period ranging from 45 minutes to several hours. A recent protocol describes two 45-minute cycles of immersion in an alkaline hydrogen peroxide solution while exposing to a bright white LED.[19]
-
Control: Monitor the reduction in autofluorescence periodically on an unstained control slide to determine the optimal exposure time without damaging the tissue.
-
Staining: Once the background is sufficiently reduced, proceed with your this compound staining protocol.
Guide 4: Computational Correction with Spectral Unmixing
This advanced technique is used during image acquisition and analysis to computationally separate the distinct emission spectrum of this compound from the broad, overlapping spectrum of autofluorescence.[20][21]
Principle: A spectral confocal microscope or flow cytometer captures the full emission spectrum from every pixel in the image.[22] By providing the software with a "pure" spectrum for autofluorescence (from an unstained control) and for this compound, an algorithm can calculate the contribution of each to the final mixed image and separate them into distinct channels.[21][22]
General Workflow:
-
Acquire Reference Spectra: Image an unstained sample to capture the autofluorescence spectrum. Image a sample stained only with this compound to capture its pure spectrum.
-
Acquire Experimental Image: Image your co-stained or experimental sample across the full spectral range.
-
Apply Unmixing Algorithm: Use the analysis software to unmix the experimental image using the previously acquired reference spectra. The software will generate a new image showing only the calculated this compound signal, with the autofluorescence signal removed or placed in a separate channel.[22]
Experimental Workflow with Autofluorescence Management
References
- 1. Causes of Autofluorescence [visikol.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 4. bosterbio.com [bosterbio.com]
- 5. This compound Targets Epithelial–Mesenchymal Transition, Apoptosis, and Mitochondrial Quality Control in Renal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 7. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. southernbiotech.com [southernbiotech.com]
- 10. oraclebio.com [oraclebio.com]
- 11. biotium.com [biotium.com]
- 12. Sudan Black B treatment reduces autofluorescence and improves resolution of in situ hybridization specific fluorescent signals of brain sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. abacusdx.com [abacusdx.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. Autofluorescence Quenching Kit - TrueVIEW by Vector Labs [lubio.ch]
- 16. meridian.allenpress.com [meridian.allenpress.com]
- 17. Protocol for autofluorescence removal in microglia by photobleaching in free-floating immunofluorescent staining of mouse brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. biorxiv.org [biorxiv.org]
- 20. beckman.com [beckman.com]
- 21. bio-rad.com [bio-rad.com]
- 22. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
Olivomycin A staining artifacts and how to avoid them
Welcome to the technical support center for Olivomycin A staining. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the use of this compound in fluorescence microscopy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in fluorescence microscopy?
This compound is a fluorescent antibiotic belonging to the aureolic acid family. In molecular and cell biology, it is primarily used as a fluorescent stain for DNA. It exhibits a strong preference for binding to GC-rich regions in the minor groove of the DNA double helix. This property makes it a valuable tool for visualizing nuclear structures, studying chromatin condensation, and investigating processes that involve DNA, such as transcription and apoptosis.
Q2: What are the excitation and emission wavelengths for this compound?
This compound is typically excited by blue light and emits in the green region of the spectrum. For fluorescence microscopy, the optimal excitation wavelength is around 440 nm, with the emission maximum observed around 550 nm.
Q3: Can this compound be used in live-cell imaging?
While this compound can be used for staining live cells, it's important to be aware of its potential phototoxicity and its ability to interfere with cellular processes.[1] As an antibiotic that binds to DNA, it can inhibit replication and transcription, potentially leading to cytotoxicity and apoptosis, especially at higher concentrations and with prolonged exposure.[1] For live-cell imaging, it is crucial to use the lowest possible concentration of this compound and to minimize light exposure to reduce phototoxic effects.
Troubleshooting Guide
This guide addresses common issues and artifacts that may be encountered during this compound staining experiments.
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Suboptimal Staining Concentration: The concentration of this compound is too low for adequate DNA binding. | Perform a concentration titration to determine the optimal staining concentration for your specific cell type and experimental conditions. Start with a range of 5-20 µM. |
| Inadequate Incubation Time: The incubation period is not sufficient for the dye to penetrate the cells and bind to the DNA. | Increase the incubation time. A typical incubation period is 15-30 minutes at room temperature. | |
| Cell Permeabilization Issues (for fixed cells): If cells are fixed, the permeabilization step may be insufficient, preventing the dye from reaching the nucleus. | Ensure complete permeabilization. For paraformaldehyde-fixed cells, a 10-minute incubation with 0.1-0.5% Triton X-100 in PBS is recommended. | |
| Incorrect pH of Staining Buffer: The pH of the buffer can affect the binding of this compound to DNA. | Use a staining buffer with a pH in the optimal range of 7.0-8.0. The binding activity of some DNA-binding proteins has been shown to be pH-dependent.[2] | |
| High Background/Non-Specific Staining | Excessive this compound Concentration: Using too high a concentration of the dye can lead to non-specific binding to other cellular components. | Reduce the concentration of this compound. Perform a titration to find the lowest concentration that provides a good signal-to-noise ratio. |
| Insufficient Washing: Residual, unbound dye in the sample will contribute to background fluorescence. | Increase the number and duration of wash steps after staining. Use a buffer like PBS to gently wash the cells. | |
| Cellular Autofluorescence: Some cell types exhibit natural fluorescence, which can be mistaken for background staining. | Image an unstained control sample using the same imaging parameters to assess the level of autofluorescence. If autofluorescence is high, consider using a dye with a different spectral profile if possible. | |
| Uneven or Patchy Staining | Cell Clumping: If cells are not in a monolayer, the dye may not penetrate all cells evenly. | Ensure that cells are seeded at an appropriate density to avoid clumping. |
| Incomplete Fixation/Permeabilization: Uneven fixation or permeabilization can lead to inconsistent staining across the cell population. | Optimize your fixation and permeabilization protocols to ensure uniformity. | |
| Photobleaching | Excessive Light Exposure: Prolonged exposure to high-intensity excitation light can cause the fluorophore to lose its fluorescence. | Minimize light exposure by using the lowest possible laser power and exposure time. Use a mounting medium containing an antifade reagent.[3] |
| Staining Artifacts Specific to this compound | Nuclear Morphology Alterations: At high concentrations, this compound can induce changes in chromatin structure, leading to an altered nuclear appearance that may not reflect the cell's true state. | Use the lowest effective concentration of this compound. Compare the nuclear morphology of stained cells to that of unstained live cells to assess any potential artifacts. |
| Inhibition of Cellular Processes: As this compound binds to DNA, it can interfere with transcription and replication, which can be an artifact if the goal is to observe the native state of the cell.[4] | For studies where cellular function is critical, use the lowest possible concentration and shortest incubation time. For endpoint assays on fixed cells, this is less of a concern. |
Experimental Protocols
Protocol for this compound Staining of Adherent Cultured Cells for Fluorescence Microscopy
This protocol provides a general guideline for staining adherent cells. Optimization may be required for different cell lines and experimental setups.
Materials:
-
Adherent cells cultured on glass coverslips or in imaging-grade plates
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization Solution: 0.2% Triton X-100 in PBS
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)
-
Staining Buffer: PBS or a buffer of your choice, pH 7.0-8.0
-
Antifade mounting medium
Procedure:
-
Cell Culture: Culture cells to the desired confluency on sterile glass coverslips or in an appropriate imaging vessel.
-
Washing: Gently aspirate the culture medium and wash the cells twice with pre-warmed PBS.
-
Fixation: Add the 4% PFA solution and incubate for 15 minutes at room temperature.
-
Washing: Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Add the 0.2% Triton X-100 solution and incubate for 10 minutes at room temperature.
-
Washing: Aspirate the permeabilization solution and wash the cells three times with PBS for 5 minutes each.
-
Staining: Dilute the this compound stock solution to the desired final concentration (e.g., 10 µM) in the staining buffer. Add the staining solution to the cells and incubate for 20 minutes at room temperature, protected from light.
-
Washing: Aspirate the staining solution and wash the cells three times with the staining buffer to remove unbound dye.
-
Mounting: Mount the coverslips onto a microscope slide using an antifade mounting medium. If using an imaging plate, add fresh buffer or mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets for this compound (Excitation ~440 nm, Emission ~550 nm).
Quantitative Data Summary
| Parameter | Condition | Expected Effect on Fluorescence Intensity | Rationale |
| Fixation | 70% Ethanol | Higher Intensity | Ethanol fixation can preserve DNA structure in a way that is favorable for dye binding. |
| Formaldehyde-based | Lower Intensity | Formaldehyde fixation can cause cross-linking of proteins and DNA, potentially hindering dye access and binding, which may quench the fluorescence. | |
| pH of Staining Buffer | pH 6.0 | Decreased Intensity | Lower pH can alter the conformation of DNA and the charge of the dye molecule, potentially reducing binding efficiency. |
| pH 8.0 | Increased Intensity | A slightly alkaline pH is generally optimal for the binding of many minor groove-binding dyes to DNA. | |
| This compound Concentration | Low (e.g., < 5 µM) | Lower Intensity | Fewer dye molecules bound to DNA will result in a weaker signal. |
| High (e.g., > 20 µM) | Higher Intensity (with risk of saturation and artifacts) | Increased concentration leads to more binding sites being occupied, but can also cause non-specific binding and nuclear morphology artifacts. |
Visualizations
Experimental Workflow for Assessing Chromatin Condensation
Caption: Workflow for analyzing chromatin condensation using this compound.
Signaling Pathway: Inhibition of Sp1-Mediated Transcription
Caption: this compound inhibits Sp1-mediated gene transcription.
References
- 1. Changes in fluorescence intensity of selected leukocyte surface markers following fixation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Biologically relevant small variations of intra-cellular pH can have significant effect on stability of protein–DNA complexes, including the nucleosome [frontiersin.org]
- 3. biotium.com [biotium.com]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to DNA Staining: Olivomycin A vs. DAPI
For researchers, scientists, and drug development professionals, the accurate visualization and quantification of DNA is a cornerstone of many experimental workflows. The choice of a fluorescent DNA stain can significantly impact the quality, reproducibility, and interpretation of results. This guide provides an objective comparison of two DNA-binding fluorescent dyes: Olivomycin A, an antitumor antibiotic of the aureolic acid family, and 4',6-diamidino-2-phenylindole (DAPI), a widely used nuclear counterstain. This comparison is supported by available experimental data and detailed methodologies to assist in the selection of the most appropriate reagent for specific research needs.
Performance Characteristics at a Glance
The following table summarizes the key performance characteristics of this compound and DAPI, providing a quick reference for their respective properties.
| Feature | This compound | DAPI |
| Excitation Maxima (Bound to DNA) | ~440-488 nm | ~358 nm |
| Emission Maxima (Bound to DNA) | ~480-535 nm | ~461 nm |
| DNA Binding Preference | GC-rich regions | AT-rich regions |
| Binding Mechanism | Minor groove binding | Minor groove binding |
| Quantum Yield (Bound to DNA) | Data not available | High (~0.92)[1][2] |
| Photostability | Fades rapidly initially, but can stabilize[3] | More photostable than Hoechst 33342[4] |
| Primary Applications | Antitumor agent, potential for DNA staining | Nuclear counterstaining, flow cytometry, cell cycle analysis |
| Cytotoxicity | Potent antitumor activity at nM concentrations[4] | Known mutagen, can be cytotoxic at high concentrations |
In-Depth Comparison
Spectral Properties
DAPI is a well-characterized blue-fluorescent dye with a maximum excitation at approximately 358 nm and an emission peak at around 461 nm when bound to double-stranded DNA. This allows for its use with standard DAPI filter sets on most fluorescence microscopes.
This compound, on the other hand, is excited by blue light. While specific maxima can vary, some studies have utilized an excitation of 440 nm with an emission detection at 480 nm. Other imaging has been performed using a 488 nm excitation and 535 nm emission setting. This positions its fluorescence in the green part of the spectrum.
DNA Binding and Specificity
Both this compound and DAPI bind to the minor groove of the DNA double helix. However, they exhibit distinct base pair preferences. DAPI shows a strong preference for adenine-thymine (A-T) rich regions of DNA. In contrast, this compound preferentially binds to guanine-cytosine (G-C) rich sequences. This difference in specificity can be a critical factor in experimental design, particularly in studies where the G-C or A-T content of specific genomic regions is of interest.
dot
Figure 1. DNA binding specificity of this compound and DAPI.
Experimental Protocols
DAPI Staining for Fluorescence Microscopy (Fixed Cells)
This protocol is a general guideline for staining fixed cells with DAPI.
Materials:
-
DAPI stock solution (e.g., 1 mg/mL in deionized water or DMF)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (optional, e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium
Procedure:
-
Cell Preparation: Grow cells on coverslips or in imaging-compatible plates.
-
Fixation: Aspirate the culture medium and fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Permeabilization (Optional): If staining intracellular targets with antibodies, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash the cells twice with PBS.
-
DAPI Staining: Dilute the DAPI stock solution in PBS to a final concentration of 1 µg/mL. Incubate the cells with the DAPI solution for 5 minutes at room temperature, protected from light.
-
Washing: Wash the cells twice with PBS to remove unbound DAPI.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the stained nuclei using a fluorescence microscope with a DAPI filter set.
dot
Figure 2. Experimental workflow for DAPI staining of fixed cells.
This compound Staining for Fluorescence Microscopy
A standardized protocol for using this compound specifically for DNA staining in microscopy is not as widely established as for DAPI. However, based on its use in research, a general approach can be outlined. It is important to note that this compound's fluorescence can fade quickly upon initial excitation, though it may stabilize after a period.
Materials:
-
This compound stock solution
-
Appropriate buffer (e.g., Sorenson's phosphate (B84403) buffer, pH 7.0)
-
Magnesium chloride (MgCl2)
-
Fixation solution (e.g., ethanol:acetic acid 3:1)
-
Mounting medium
Procedure (adapted from protocols for related compounds and fungal nuclei staining):
-
Cell Preparation and Fixation: Fix cells in an ethanol:acetic acid (3:1) solution for at least 10 minutes.
-
Washing: Rinse the fixed cells with the phosphate buffer.
-
Staining Solution Preparation: Prepare a staining solution of 100 µg/mL this compound in the phosphate buffer, supplemented with 25 mM MgCl2.
-
Staining: Incubate the cells in the this compound staining solution for 5-10 minutes.
-
Washing: Briefly wash the cells to remove excess stain.
-
Mounting: Mount the sample in an appropriate mounting medium.
-
Imaging: Visualize using a fluorescence microscope with excitation in the blue range (e.g., ~440-488 nm) and emission in the green range (e.g., ~480-535 nm).
Performance in Key Applications
Fluorescence Microscopy
DAPI is a gold standard for nuclear counterstaining in fluorescence microscopy due to its bright and specific nuclear signal, and relatively good photostability. Its use is straightforward and compatible with most standard immunofluorescence protocols.
This compound's utility in routine fluorescence microscopy for DNA staining is less documented. Its G-C specificity presents an opportunity for targeted labeling of specific genomic regions. However, its reported initial photolability could be a limiting factor for applications requiring prolonged exposure or time-lapse imaging.
Flow Cytometry
DAPI is commonly used for cell cycle analysis by flow cytometry. Its stoichiometric binding to DNA allows for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.
This compound and related aureolic acid antibiotics have also been used in flow cytometry for DNA analysis. Their G-C specificity could potentially offer advantages in analyzing cell populations with significant differences in genomic G-C content. However, detailed, optimized protocols for routine cell cycle analysis using this compound are not as readily available as for DAPI.
Cytotoxicity
It is crucial to consider the potential cytotoxic effects of DNA stains, especially in live-cell imaging applications. DAPI is a known mutagen and can be toxic to cells, particularly at higher concentrations required for live-cell staining.
This compound is a potent antitumor antibiotic, and its cytotoxicity is a key aspect of its therapeutic application. It can induce apoptosis in tumor cells at nanomolar concentrations. This high level of bioactivity suggests that its use in live-cell imaging would likely have significant physiological consequences for the cells being studied.
dot
Figure 3. Application-specific considerations for DAPI and this compound.
Conclusion
DAPI remains the dye of choice for general-purpose, robust DNA staining in both fluorescence microscopy and flow cytometry. Its well-defined spectral properties, high quantum yield, and the availability of established protocols make it a reliable tool for a wide range of applications.
This compound, with its distinct G-C binding preference and different spectral characteristics, represents a more specialized tool. While it holds promise for applications where G-C content is a key parameter, its use as a routine DNA stain is hampered by a lack of comprehensive characterization of its photophysical properties (quantum yield and photostability) and standardized staining protocols. Its significant cytotoxicity also largely precludes its use in live-cell imaging for purposes other than studying its own biological effects.
For researchers requiring specific labeling of G-C rich genomic regions, further optimization and characterization of this compound as a fluorescent probe would be necessary. For most standard DNA visualization and quantification needs, DAPI offers a more practical and well-supported solution.
References
Olivomycin A vs. Mithramycin: A Comparative Guide for Targeting GC-Rich DNA
For researchers, scientists, and drug development professionals, the choice between Olivomycin (B1226810) A and Mithramycin, two potent aureolic acid antibiotics, for targeting GC-rich DNA regions is a critical decision. Both compounds are known to bind to the minor groove of DNA, interfering with transcription and exhibiting antitumor properties. This guide provides an objective comparison of their performance, supported by available experimental data, and outlines detailed methodologies for key comparative experiments.
Executive Summary
Olivomycin A and Mithramycin are structurally similar antibiotics that selectively bind to GC-rich sequences in DNA. Their mechanism of action involves the formation of a dimeric complex with a divalent cation, typically Mg2+, which then interacts with the minor groove of the DNA helix. This binding physically obstructs the progression of RNA polymerase, leading to the inhibition of transcription. While both drugs share a similar mode of action and binding site preference, subtle differences in their chemical structure can influence their binding kinetics, cellular uptake, and ultimately, their biological activity.
At a Glance: Key Differences and Similarities
| Feature | This compound | Mithramycin |
| Drug Class | Aureolic Acid Antibiotic | Aureolic Acid Antibiotic |
| Primary Target | GC-rich regions of DNA | GC-rich regions of DNA |
| Binding Location | DNA minor groove | DNA minor groove |
| Binding Mechanism | Dimerization with a divalent cation (e.g., Mg2+) | Dimerization with a divalent cation (e.g., Mg2+) |
| Binding Site Preference | Minimum of 3 base pairs with at least 2 contiguous dG•dC pairs. Binding sites are nearly identical to Chromomycin (B10761888) A3.[1] | Minimum of 3 base pairs with at least 2 contiguous dG•dC pairs. Binding sites are similar to this compound and Chromomycin A3.[1] |
| Binding Kinetics | Equilibrium binding affinity is similar across different GC-rich sequences, but dissociation rates vary significantly depending on the specific tetranucleotide sequence (SGCS, SGGS vs. SCGS).[2] | Limited direct comparative kinetic data available. |
| Biological Impact | Inhibition of transcription, antitumor activity. | Inhibition of transcription, antitumor activity. |
| Cellular Uptake | Varies between cell types, influenced by sugar residues.[3] | Varies between cell types, influenced by sugar residues.[3] |
Delving Deeper: Performance and Experimental Data
Binding Affinity and Specificity
Both this compound and Mithramycin exhibit a strong preference for GC-rich DNA sequences. Footprinting analysis has revealed that their binding sites are remarkably similar, with a minimal requirement of a three-base-pair region containing at least two consecutive guanine-cytosine base pairs. Studies have shown that the binding sites for this compound and another related aureolic acid antibiotic, Chromomycin A3, are almost identical.
A critical aspect differentiating these two molecules may lie in their binding kinetics. Research on this compound has shown that while the equilibrium binding affinity (a measure of the overall strength of the interaction) is comparable across various GC-rich sequences, the rate at which the drug dissociates from the DNA (the 'off-rate') is highly dependent on the specific sequence. For instance, this compound forms a less stable complex with sequences containing a central CG dinucleotide compared to those with GG or GC dinucleotides. This kinetic discrimination is thought to be a key factor in its biological activity.
Transcriptional Inhibition
The binding of this compound and Mithramycin to GC-rich promoter regions effectively blocks the initiation and elongation steps of transcription. This has been demonstrated in various in vitro and cellular assays. For example, Mithramycin has been shown to inhibit transcription from the c-myc promoter and the adenovirus-2 major late promoter with equal efficiency. Furthermore, it can create kinetic blockades that impede the movement of RNA polymerase II along the DNA template.
Comparative studies on the inhibitory concentration (IC50) for transcription are limited. However, a study on Mithramycin and its analogues in a luciferase reporter assay in A2780 cells showed that 100 nM of Mithramycin could significantly block transcription driven by GC-rich DNA-binding transcription factors like Sp1. Another study identified a Mithramycin analogue, EC-8105, as a more potent inhibitor of the EWS-FLI1 transcription factor than Mithramycin itself, with a lower IC50 value.
Cellular Effects and Toxicity
The cytotoxic effects of this compound and Mithramycin are linked to their ability to inhibit transcription. Interestingly, the sensitivity of different cell lines to these drugs can vary significantly. One study revealed that while mouse cells were more resistant to Mithramycin than Chinese hamster ovary (CHO) cells, the opposite was true for this compound and Chromomycin A3. These species-specific differences in toxicity are thought to be related to cellular uptake mechanisms, which may involve interactions between the sugar moieties of the antibiotics and cell surface receptors.
Experimental Protocols
To facilitate further comparative studies, detailed methodologies for key experiments are provided below. These protocols are based on established methods used for aureolic acid antibiotics.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to qualitatively assess the binding of this compound and Mithramycin to specific DNA sequences.
Objective: To determine if this compound and Mithramycin can bind to a labeled DNA probe containing a GC-rich sequence, resulting in a retarded migration through a polyacrylamide gel.
Methodology:
-
Probe Preparation:
-
Synthesize and anneal complementary oligonucleotides containing the desired GC-rich binding site.
-
Label the 5' end of one strand with a non-radioactive tag (e.g., biotin, fluorescent dye) or a radioactive isotope (e.g., ³²P).
-
Purify the labeled, double-stranded DNA probe.
-
-
Binding Reaction:
-
In a microcentrifuge tube, combine the labeled DNA probe (at a final concentration of ~1 nM) with increasing concentrations of this compound or Mithramycin (e.g., ranging from nM to µM).
-
The binding buffer should contain 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 1 mM DTT, and 10% glycerol.
-
Incubate the reaction mixture at room temperature for 20-30 minutes to allow for binding equilibrium to be reached.
-
-
Electrophoresis:
-
Load the samples onto a native polyacrylamide gel (e.g., 6-8%).
-
Run the gel in a cold room or with a cooling system to prevent heat-induced dissociation of the complexes. The running buffer is typically 0.5x TBE (Tris/Borate/EDTA).
-
Run the gel at a constant voltage (e.g., 100-150V) until the loading dye has migrated an appropriate distance.
-
-
Detection:
-
For non-radioactive probes, transfer the DNA to a nylon membrane and detect using a streptavidin-HRP conjugate (for biotin) or by direct fluorescence imaging.
-
For radioactive probes, expose the dried gel to a phosphor screen or X-ray film.
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for the quantitative determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction.
Objective: To directly measure the heat changes associated with the binding of this compound and Mithramycin to a GC-rich DNA sequence, allowing for the calculation of thermodynamic and affinity parameters.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the GC-rich DNA oligonucleotide in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 5 mM MgCl₂, pH 7.0). The DNA concentration should be accurately determined.
-
Prepare solutions of this compound and Mithramycin in the same buffer. The concentrations of the drugs should be known precisely.
-
Degas both the DNA and drug solutions immediately before the experiment to prevent bubble formation in the calorimeter cell.
-
-
ITC Experiment:
-
Load the DNA solution into the sample cell of the ITC instrument.
-
Load the this compound or Mithramycin solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small, sequential injections of the drug solution into the DNA solution while monitoring the heat released or absorbed after each injection.
-
-
Data Analysis:
-
The raw data (heat flow versus time) is integrated to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of drug to DNA.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
-
In Vitro Transcription Assay
This assay measures the ability of this compound and Mithramycin to inhibit the synthesis of RNA from a DNA template.
Objective: To quantify the inhibitory effect of this compound and Mithramycin on transcription from a promoter containing a GC-rich region.
Methodology:
-
Template Preparation:
-
Use a linear DNA template containing a well-characterized promoter (e.g., from a plasmid) with a known GC-rich binding site for the drugs, followed by a reporter gene sequence.
-
-
Transcription Reaction:
-
Set up the in vitro transcription reaction using a commercially available kit or purified components (RNA polymerase, ribonucleotides (NTPs), and transcription factors).
-
Include a radiolabeled NTP (e.g., [α-³²P]UTP) or a modified NTP for non-radioactive detection.
-
Add increasing concentrations of this compound or Mithramycin to the reactions. Include a no-drug control.
-
Incubate the reactions at the optimal temperature for the RNA polymerase (e.g., 37°C) for a defined period (e.g., 30-60 minutes).
-
-
Analysis of Transcripts:
-
Stop the reactions and purify the RNA transcripts.
-
Separate the RNA transcripts by size using denaturing polyacrylamide gel electrophoresis (PAGE).
-
-
Quantification:
-
Visualize the transcripts by autoradiography (for radioactive labeling) or by staining with a fluorescent dye.
-
Quantify the amount of full-length transcript in each lane.
-
Calculate the percentage of inhibition for each drug concentration and determine the IC50 value (the concentration of the drug that inhibits transcription by 50%).
-
Visualizing the Mechanism
To better understand the processes discussed, the following diagrams illustrate the key concepts.
Signaling Pathway of Transcription Inhibition
Caption: Mechanism of transcription inhibition by this compound and Mithramycin.
Experimental Workflow for Comparative Analysis
References
- 1. Chromomycin, mithramycin, and olivomycin binding sites on heterogeneous deoxyribonucleic acid. Footprinting with (methidiumpropyl-EDTA)iron(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discrimination between G/C Binding Sites by this compound Is Determined by Kinetics of the Drug-DNA Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Species specific differences in the toxicity of mithramycin, chromomycin A3, and olivomycin towards cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Specificity of Olivomycin A: A Comparative Guide to DNA Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the DNA binding specificity of Olivomycin A, a potent aureolic acid antibiotic with significant antitumor properties. Through a detailed comparison with other well-known DNA binding agents, this document aims to furnish researchers with the necessary data and methodologies to effectively evaluate and utilize this compound in their work. We present quantitative data, detailed experimental protocols, and visual representations of molecular interactions and cellular pathways to facilitate a deeper understanding of this compound's mechanism of action.
Quantitative Comparison of DNA Binding Affinity
The interaction between a small molecule and DNA is a critical determinant of its biological activity. The binding affinity, often expressed as the dissociation constant (Kd), provides a quantitative measure of the stability of the drug-DNA complex. A lower Kd value signifies a higher binding affinity.
This section compares the DNA binding affinities of this compound and its structural analog, Mithramycin, with other DNA binding agents that exhibit different binding modes and sequence specificities. While this compound and Mithramycin's interactions are more elaborately defined by their kinetic parameters, the available quantitative data for other compounds offer a valuable context for comparison.
| Compound | Binding Mode | Sequence Specificity | Dissociation Constant (Kd) | Reference |
| This compound | Minor Groove Binder | GC-rich (prefers GG/GC core) | Not typically reported; binding is kinetically driven | [1][2][3] |
| Mithramycin | Minor Groove Binder | GC-rich | Not typically reported; binding is kinetically driven | [2] |
| Chromomycin (B10761888) A3 | Minor Groove Binder | GC-rich | ~37 nM; Apparent Kd ~10⁻¹¹ M | [4] |
| Doxorubicin | Intercalator | Weak preference for 5'-GC-3' or 5'-CG-3' | ~6.25 - 10 µM | |
| Hoechst 33258 | Minor Groove Binder | AT-rich | High affinity: ~1-10 nM; Low affinity: ~1 µM |
Note: The binding of this compound and Mithramycin to DNA is characterized by a rapid association followed by a sequence-dependent dissociation rate. This kinetic aspect, rather than a simple equilibrium, governs their biological specificity.
Experimental Protocols for Validating DNA Binding Specificity
The following are detailed methodologies for key experiments used to characterize the binding specificity of molecules like this compound to DNA.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is a fundamental technique used to detect DNA-binding proteins or small molecules. The principle lies in the reduced electrophoretic mobility of a DNA fragment when it is bound by a ligand.
Protocol:
-
Probe Preparation:
-
Synthesize and purify complementary oligonucleotides containing the putative binding site.
-
Anneal the oligonucleotides to form a double-stranded DNA probe.
-
Label the 5' end of one strand with a radioactive isotope (e.g., ³²P) using T4 polynucleotide kinase or with a non-radioactive tag (e.g., biotin, fluorescent dye).
-
Purify the labeled probe to remove unincorporated labels.
-
-
Binding Reaction:
-
In a microcentrifuge tube, combine the labeled probe (typically in the picomolar to nanomolar range) with varying concentrations of this compound or the comparator compound.
-
The binding buffer should contain components to optimize the interaction, such as MgCl₂ for aureolic acid antibiotics. A typical buffer might be 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 1 mM DTT, and 10% glycerol.
-
Incubate the reaction mixture at room temperature or 37°C for 20-30 minutes to allow for binding equilibrium to be reached.
-
-
Electrophoresis:
-
Load the samples onto a non-denaturing polyacrylamide gel (typically 4-8%).
-
Run the gel in a cold room or with a cooling system to prevent dissociation of the complex due to heat. The running buffer is often 0.5x TBE (Tris/Borate/EDTA).
-
Run the gel until the unbound probe has migrated a sufficient distance.
-
-
Detection:
-
For radioactive probes, dry the gel and expose it to X-ray film or a phosphorimager screen.
-
For non-radioactive probes, transfer the DNA to a nylon membrane and detect using streptavidin-HRP (for biotin) or by direct fluorescence imaging.
-
DNase I Footprinting
This technique identifies the specific DNA sequence where a ligand binds by protecting it from enzymatic cleavage by DNase I.
Protocol:
-
Probe Preparation:
-
Prepare a DNA fragment of interest (100-500 bp) that is uniquely end-labeled on one strand (as described for EMSA).
-
-
Binding Reaction:
-
Incubate the end-labeled DNA probe with varying concentrations of this compound or the comparator compound under the same conditions as for EMSA.
-
-
DNase I Digestion:
-
Add a low concentration of DNase I to the binding reaction and incubate for a short period (e.g., 1-2 minutes) at room temperature. The amount of DNase I and the digestion time should be optimized to achieve, on average, one cleavage event per DNA molecule.
-
Stop the reaction by adding a stop solution containing EDTA and a chelating agent.
-
-
Analysis:
-
Purify the DNA fragments by phenol/chloroform extraction and ethanol (B145695) precipitation.
-
Resuspend the DNA in a formamide (B127407) loading buffer and denature by heating.
-
Separate the fragments on a high-resolution denaturing polyacrylamide sequencing gel alongside a Maxam-Gilbert sequencing ladder of the same DNA fragment.
-
The "footprint," a region with no bands, corresponds to the DNA sequence protected by the bound ligand.
-
Fluorescence Spectroscopy
This method is used to determine the binding affinity by monitoring changes in the fluorescence properties of the ligand or DNA upon complex formation.
Protocol:
-
Sample Preparation:
-
Prepare a solution of the fluorescent DNA-binding agent (like this compound, which has intrinsic fluorescence) in a suitable buffer.
-
Prepare a stock solution of DNA (e.g., calf thymus DNA or a specific oligonucleotide sequence).
-
-
Titration:
-
Place the solution of the fluorescent compound in a quartz cuvette in a spectrofluorometer.
-
Measure the initial fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Incrementally add small aliquots of the DNA solution to the cuvette.
-
After each addition, mix thoroughly and allow the system to equilibrate before measuring the fluorescence intensity again.
-
-
Data Analysis:
-
Correct the fluorescence data for dilution.
-
Plot the change in fluorescence intensity as a function of the DNA concentration.
-
Fit the resulting binding curve to an appropriate binding model (e.g., the Scatchard equation or a non-linear regression model) to determine the dissociation constant (Kd) and the number of binding sites.
-
Visualizing Molecular Interactions and Cellular Consequences
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological processes.
Experimental Workflow for Assessing DNA Binding Specificity
This compound Binding to the DNA Minor Groove
Downstream Cellular Effects of this compound
Conclusion
This compound exhibits a distinct DNA binding profile characterized by a kinetic-driven specificity for GC-rich sequences within the minor groove. This mode of action differentiates it from classical intercalators and AT-specific minor groove binders. The experimental protocols and comparative data provided in this guide are intended to empower researchers to further investigate the nuanced interactions of this compound with DNA and to explore its potential in therapeutic applications. The visualization of its binding mechanism and downstream cellular consequences offers a framework for understanding its potent anti-cancer effects. Further research focusing on the precise kinetic parameters of this compound's interaction with various DNA sequences will be invaluable in designing next-generation therapeutics with enhanced specificity and efficacy.
References
- 1. Discrimination between G/C Binding Sites by this compound Is Determined by Kinetics of the Drug-DNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction of the DNA-binding antitumor antibiotics, chromomycin and mithramycin with erythroid spectrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discrimination between G/C Binding Sites by this compound Is Determined by Kinetics of the Drug-DNA Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discrimination between G/C Binding Sites by this compound Is Determined by Kinetics of the Drug-DNA Interaction [mdpi.com]
Navigating Specificity: A Comparative Guide to the Cross-Reactivity of Olivomycin A
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a therapeutic candidate is paramount. Olivomycin A, a potent antitumor antibiotic, is known for its high-affinity binding to the minor groove of GC-rich DNA sequences. However, its cross-reactivity with other cellular components can lead to off-target effects, influencing its therapeutic window and toxicity profile. This guide provides an objective comparison of this compound's binding characteristics with alternative DNA-binding agents, supported by experimental data and detailed methodologies.
This compound, an aureolic acid antibiotic, exerts its primary cytotoxic effects by forming a divalent metal ion-coordinated dimer that binds to the minor groove of DNA, particularly in GC-rich regions.[1] This interaction physically obstructs DNA-dependent processes like replication and transcription, effectively halting cell growth.[1][2][3] While DNA is its primary target, emerging evidence reveals significant interactions with other cellular machinery, complicating its pharmacological profile.
Unveiling the Off-Target Interactions of this compound
Beyond its well-documented affinity for DNA, this compound exhibits cross-reactivity with several classes of cellular proteins and organelles, which contributes to its complex biological activity.
-
Protein Interactions: this compound has been shown to directly or indirectly affect a variety of cellular proteins.[2] Notably, it can interfere with the function of transcription factors such as Sp1 and p53. Its ability to suppress p53-dependent transcription is a key aspect of its mechanism. Furthermore, it has been reported to interfere with the DNA-dependent enzyme topoisomerase I and inhibit the activity of DNA methyltransferase, adding an epigenetic dimension to its mode of action.
-
Mitochondrial Effects: Recent studies have uncovered that this compound can induce significant mitochondrial stress. In certain cancer cell lines, particularly those with mutated p53, treatment with this compound leads to the accumulation of reactive oxygen species (ROS), lysosomal activation, and ultimately, extensive mitochondrial removal through mitophagy.
These off-target interactions highlight the multifaceted mechanism of this compound, where its anticancer effects are a culmination of both direct DNA binding and modulation of other cellular pathways.
Comparative Analysis with Alternative DNA-Binding Agents
To contextualize the specificity of this compound, it is useful to compare it with other members of the aureolic acid family, such as Mithramycin and Chromomycin A3, as well as other classes of DNA binders.
| Compound | Class | Primary Target | Known Cross-Reactivities/Off-Target Effects |
| This compound | Aureolic Acid | GC-rich DNA minor groove | p53, Topoisomerase I, DNA methyltransferase, induces mitochondrial stress |
| Mithramycin | Aureolic Acid | GC-rich DNA minor groove | Similar to this compound, inhibits transcription factors (e.g., Sp1), shows hematological toxicity. |
| Chromomycin A3 | Aureolic Acid | GC-rich DNA minor groove | Binds to DNA with high affinity, can also interfere with transcription factor binding. |
| Doxorubicin | Anthracycline | DNA intercalation | Topoisomerase II inhibitor, generates reactive oxygen species causing cardiotoxicity. |
| Cisplatin | Platinum-based | Covalently binds DNA (GG adducts) | Interacts with mitochondrial DNA, proteins containing sulfur, can cause nephrotoxicity and neurotoxicity. |
Cytotoxicity Profile
The cytotoxic potency of this compound varies across different cell lines, influenced in part by their p53 status.
| Cell Line | Cancer Type | p53 Status | This compound Effect (at indicated conc.) |
| A-498 | Renal Cell Carcinoma | Wild-Type | Induces apoptosis primarily through the intrinsic pathway. |
| 786-O | Renal Cell Carcinoma | Mutant | Induces apoptosis and significant mitochondrial clearance. |
| HCT116 | Colon Carcinoma | Wild-Type | Induces apoptosis and inhibits p53-dependent transcription. |
Visualizing the Molecular Interactions and Experimental Designs
To better understand the complex interactions and experimental approaches discussed, the following diagrams are provided.
References
A Comparative Analysis of Olivomycin A and Chromomycin A3: Unraveling the Nuances of Two Potent DNA-Binding Antitumor Antibiotics
For Immediate Publication
In the landscape of cancer research and drug development, the aureolic acid antibiotics Olivomycin A and Chromomycin A3 have long been recognized for their potent antitumor properties. Both molecules, produced by Streptomyces species, exert their cytotoxic effects by targeting the very blueprint of cellular life: DNA. This guide provides a comprehensive comparative analysis of this compound and Chromomycin A3, delving into their mechanisms of action, biochemical properties, and cytotoxic profiles, supported by experimental data to inform researchers, scientists, and drug development professionals.
At a Glance: Key Physicochemical and Biological Properties
| Property | This compound | Chromomycin A3 |
| Molecular Formula | C₅₈H₈₄O₂₆ | C₅₇H₈₂O₂₆ |
| Molecular Weight | 1197.27 g/mol | 1183.25 g/mol |
| Mechanism of Action | Binds to the minor groove of GC-rich DNA as a dimer with a divalent cation, inhibiting DNA replication and transcription. | Binds to the minor groove of GC-rich DNA as a dimer with a divalent cation, inhibiting DNA replication and transcription. |
| DNA Sequence Specificity | Preferentially binds to GC-rich sequences, with kinetic preference for sites containing central GG or GC dinucleotides over CG. | Binds to GC-rich sequences. |
| Divalent Cation | Mg²⁺ or other divalent cations | Mg²⁺ or other divalent cations |
Mechanism of Action: A Shared Blueprint with Subtle Distinctions
Both this compound and Chromomycin A3 are members of the aureolic acid family and share a fundamental mechanism of action. They function as potent inhibitors of DNA-dependent DNA and RNA synthesis. This inhibition is achieved through a sequence-specific binding to the minor groove of double-stranded DNA.
A key feature of their interaction with DNA is the requirement of a divalent cation, typically magnesium (Mg²⁺), to form a dimeric complex. This drug-dimer-cation complex is the active form that binds to GC-rich regions of the DNA helix. By occupying the minor groove, these antibiotics physically obstruct the passage of enzymes like DNA and RNA polymerases, thereby halting the processes of replication and transcription.
dot
While their overarching mechanism is similar, subtle differences in their chemical structures, particularly in their sugar moieties, are thought to contribute to variations in their DNA binding affinity, sequence specificity, and ultimately, their biological activity. Research suggests that this compound exhibits a kinetic preference for GC-rich sequences containing central GG or GC dinucleotides over those with a central CG dinucleotide.
Comparative Cytotoxicity: A Look at the In Vitro Evidence
Both this compound and Chromomycin A3 demonstrate potent cytotoxic activity against a range of cancer cell lines. Comparative studies have revealed significant, species-specific differences in their toxicity, with human cell lines generally showing the highest sensitivity.
Unfortunately, a comprehensive, publicly available dataset of head-to-head IC₅₀ values across a wide panel of cancer cell lines is limited. However, existing research provides valuable insights. For instance, studies by Gupta and colleagues in the 1980s highlighted the differential toxicity of these compounds. Their work demonstrated that while both are highly toxic to human cells, there are notable differences in their effects on rodent cell lines. For example, Chinese hamster ovary (CHO) cells were found to be more resistant to Chromomycin A3 and this compound compared to mouse LMTK- cells.
The following table summarizes available cytotoxicity data. It is important to note that direct comparison of IC₅₀ values across different studies should be done with caution due to variations in experimental conditions.
| Compound | Cell Line | Cell Type | IC₅₀ (nM) | Reference |
| Chromomycin A3 | KKU-213 | Cholangiocarcinoma | 22.48 (24h) | [1] |
| KKU-055 | Cholangiocarcinoma | 21.14 (24h) | [1] | |
| KKU-100 | Cholangiocarcinoma | 30.52 (24h) | [1] |
Signaling Pathways and Cellular Consequences
The binding of this compound and Chromomycin A3 to DNA triggers a cascade of cellular events, ultimately leading to cell cycle arrest and apoptosis. By inhibiting the transcription of key genes, these compounds can downregulate the expression of anti-apoptotic proteins and interfere with critical signaling pathways involved in cell survival and proliferation.
For example, Chromomycin A3 has been shown to block the binding of the Sp1 transcription factor to gene promoters, leading to the downregulation of anti-apoptotic proteins like FLIP, Mcl-1, and XIAP.[1] This disruption of survival signals contributes to the induction of caspase-dependent apoptosis.[1] Similarly, this compound is known to induce apoptosis in human tumor cells and can suppress p53-dependent transcription.
dot
Experimental Protocols
To facilitate reproducible research, this section provides detailed methodologies for key experiments used to characterize and compare this compound and Chromomycin A3.
DNA Binding Analysis via Electrophoretic Mobility Shift Assay (EMSA)
Objective: To qualitatively assess the binding of this compound and Chromomycin A3 to specific DNA sequences.
Materials:
-
This compound and Chromomycin A3 stock solutions
-
Double-stranded DNA probes containing putative GC-rich binding sites (e.g., 5'-AGGCGT-3')
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT, 5% glycerol)
-
10x TBE buffer (890 mM Tris base, 890 mM boric acid, 20 mM EDTA)
-
6% non-denaturing polyacrylamide gel
-
Gel loading dye (e.g., 0.25% bromophenol blue, 0.25% xylene cyanol, 30% glycerol)
-
DNA visualization agent (e.g., ethidium (B1194527) bromide or a non-toxic equivalent)
Procedure:
-
Prepare DNA Probes: Radiolabel or fluorescently label the DNA probes for detection.
-
Binding Reactions: In a microcentrifuge tube, combine the following in order: binding buffer, unlabeled competitor DNA (for competition assays), the antibiotic (this compound or Chromomycin A3) at various concentrations, and finally, the labeled DNA probe.
-
Incubation: Incubate the reaction mixtures at room temperature for 20-30 minutes to allow for binding equilibrium to be reached.
-
Gel Electrophoresis: Add gel loading dye to each reaction and load the samples onto a pre-run 6% non-denaturing polyacrylamide gel in 0.5x TBE buffer. Run the gel at a constant voltage (e.g., 100-150V) until the dye front has migrated an appropriate distance.
-
Visualization: Visualize the DNA bands using an appropriate imaging system. A "shift" in the migration of the labeled probe (a band appearing at a higher molecular weight) indicates the formation of a drug-DNA complex.
dot
Cytotoxicity Determination via MTT Assay
Objective: To quantitatively measure the cytotoxic effects of this compound and Chromomycin A3 on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and Chromomycin A3 stock solutions
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and Chromomycin A3 in complete culture medium. Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the viability data against the drug concentration and determine the IC₅₀ value (the concentration of the drug that inhibits cell growth by 50%).
Conclusion
This compound and Chromomycin A3 remain compelling molecules in the field of oncology research. Their shared mechanism of targeting GC-rich DNA provides a solid foundation for their antitumor activity. However, the subtle structural and kinetic differences between them likely translate to distinct biological profiles, including variations in cytotoxicity and sequence preference. This comparative guide highlights the current understanding of these two important antibiotics and underscores the need for further head-to-head studies with standardized experimental conditions to fully elucidate their comparative efficacy and potential as therapeutic agents. The provided experimental protocols offer a framework for researchers to contribute to this critical area of investigation.
References
A Comparative Guide to the Quantitative Fluorescence of Olivomycin A and Alternative DNA-Binding Dyes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the fluorescent properties of Olivomycin A with commonly used DNA-binding dyes: DAPI, Hoechst 33342, and SYBR Green I. The information presented herein is intended to assist researchers in selecting the appropriate fluorescent probe for their specific applications, with a focus on quantitative analysis.
Quantitative Comparison of Fluorescent Properties
| Property | This compound | DAPI (4',6-diamidino-2-phenylindole) | Hoechst 33342 | SYBR Green I |
| Excitation Max (λex) | ~440 nm (in complex with DNA) | ~358 nm (DNA-bound)[1][2] | ~350-361 nm (DNA-bound)[3][4] | ~497 nm (DNA-bound)[5] |
| Emission Max (λem) | ~520-540 nm (in complex with DNA) | ~461 nm (DNA-bound) | ~461-497 nm (DNA-bound) | ~520 nm (DNA-bound) |
| Molar Extinction Coefficient (ε) | Data not available | ~34,000 M⁻¹cm⁻¹ (free) | 42,000 M⁻¹cm⁻¹ (at 346 nm, free) | ~73,000 M⁻¹cm⁻¹ (at 497 nm, DNA-bound) |
| Quantum Yield (Φ) | Data not available | ~0.04 (free), up to 0.8 (DNA-bound, A-T rich) | Data not available | ~0.005 (free), up to 0.8 (DNA-bound) |
| Fluorescence Lifetime (τ) | Data not available | ~1.7 ns (free), ~4.2 ns (DNA-bound) | ~1.5-5 ns (DNA-bound, sequence dependent) | ~0.1 ns (free), ~4.1 ns (DNA-bound) |
| Binding Preference | GC-rich regions of the minor groove | A-T rich regions of the minor groove | A-T rich regions of the minor groove | Intercalation and minor groove binding |
| Cell Permeability | Permeable | Generally cell-impermeant, but can enter live cells at high concentrations | Cell-permeant | Generally cell-impermeant |
Mechanism of Action and Signaling Pathway
The fluorescence of these dyes is intrinsically linked to their interaction with DNA. Upon binding, their quantum yield and fluorescence lifetime often increase significantly.
This compound DNA Binding and Transcriptional Inhibition
This compound is an aureolic acid antibiotic that functions as a DNA-binding agent with a preference for GC-rich sequences in the minor groove. Its binding to DNA is a critical step in its mechanism of action, which ultimately leads to the inhibition of RNA synthesis by obstructing the path of RNA polymerase along the DNA template. This inhibition of transcription is a key contributor to its antibiotic and antitumor properties. The fluorescence of this compound is significantly enhanced upon binding to DNA, a characteristic that is leveraged in fluorescence-based assays.
References
Validating the Inhibitory Effect of Olivomycin A on Transcription: A Comparative Guide
For researchers and drug development professionals investigating the landscape of transcriptional inhibitors, a thorough understanding of their mechanisms and the methodologies to validate their effects is paramount. This guide provides a detailed comparison of Olivomycin (B1226810) A with other common transcription inhibitors, supported by experimental data and protocols for validation.
Introduction to Transcription Inhibitors
Transcription, the process of synthesizing RNA from a DNA template, is a fundamental cellular process. Its inhibition is a key mechanism for many anti-cancer and anti-inflammatory drugs. These inhibitors can act at various stages of the transcription cycle—initiation, elongation, and termination—through diverse mechanisms. This guide focuses on Olivomycin A and compares its activity with three other widely used transcription inhibitors: Actinomycin (B1170597) D, Flavopiridol, and Triptolide.
Comparative Analysis of Transcription Inhibitors
The efficacy and application of a transcription inhibitor are largely dictated by its mechanism of action, potency, and specificity. This compound, an aureolic acid antibiotic, exerts its effect by binding to the minor groove of GC-rich DNA sequences.[1][2] This interaction is thought to interfere with the binding of transcription factors and the progression of RNA polymerase.[3][4]
Here, we compare this compound with other inhibitors that target different components of the transcriptional machinery.
| Inhibitor | Target & Mechanism of Action | Selectivity | Potency (IC50) | Key Characteristics |
| This compound | Binds to GC-rich sequences in the DNA minor groove, interfering with transcription factor binding and RNA polymerase activity.[3][5][6] | Prefers GC-rich DNA regions.[2] | Nanomolar range (cell-dependent).[5] | Cytotoxic effects are linked to both transcription and replication inhibition.[1][3] |
| Actinomycin D | Intercalates into DNA, primarily between G-C base pairs, physically obstructing the movement of RNA polymerase.[7][8][9] | Poor selectivity; inhibits all three major RNA polymerases (I, II, and III).[10] | Low nanomolar range. | Fast-acting but has broad effects beyond transcription inhibition.[8][10] Often used in mRNA stability assays.[7] |
| Flavopiridol | Inhibits Cyclin-Dependent Kinase 9 (CDK9), a component of the Positive Transcription Elongation Factor b (P-TEFb).[11][12][13] This prevents the phosphorylation of the RNA Polymerase II C-terminal domain (CTD), blocking transcriptional elongation.[12][14] | Relatively specific for P-TEFb (CDK9/cyclin T).[13][14] | 5-300 nM (cell-dependent).[12] | Induces apoptosis by down-regulating short-lived anti-apoptotic proteins.[12][13] Its effects are reversible.[10] |
| Triptolide | Covalently binds to the XPB subunit of the general transcription factor TFIIH, inhibiting its ATPase activity and preventing transcription initiation.[10] It also induces the proteasome-dependent degradation of the largest subunit of RNA Polymerase II (Rpb1).[15] | Selective for RNA Polymerase II over I and III. | ~12 nM (average in 60 cancer cell lines).[16] | Potent anti-proliferative and pro-apoptotic activity; its action is irreversible.[10][16] |
Experimental Validation Protocols
Validating the inhibitory effect of a compound like this compound requires a multi-faceted approach, combining assays that measure global transcription, specific gene expression, protein-DNA interactions, and overall cell health.
Protocol 1: Global Transcription Rate Assessment using Global Run-On Sequencing (GRO-seq)
GRO-seq provides a snapshot of the density and location of transcriptionally engaged RNA polymerases across the genome, offering a direct measure of nascent transcription.[17][18][19][20]
Methodology:
-
Cell Culture and Treatment: Culture cells of interest to ~80% confluency. Treat cells with this compound (or other inhibitors) at various concentrations and time points. Include a vehicle-only control.
-
Nuclei Isolation: Harvest and wash cells with cold PBS. Lyse the cells in a hypotonic buffer to release nuclei, keeping the nuclei intact and on ice.
-
Nuclear Run-On Assay: Resuspend isolated nuclei in a reaction buffer containing Br-UTP (5-Bromouridine 5'-Triphosphate) and other nucleotides. Incubate at 30°C to allow transcriptionally engaged RNA polymerases to incorporate Br-UTP into nascent RNA.
-
RNA Isolation: Stop the reaction and isolate total RNA using a standard Trizol-based method.
-
Immunopurification of Nascent RNA: Fragment the RNA and use anti-BrdU antibodies conjugated to magnetic beads to specifically pull down the Br-UTP labeled nascent transcripts.
-
Library Preparation and Sequencing: Construct a cDNA library from the purified nascent RNA. Perform high-throughput sequencing.
-
Data Analysis: Align sequencing reads to a reference genome to map the locations of active transcription. Quantify the reads to determine changes in transcriptional activity genome-wide or at specific gene loci in response to the inhibitor.
Protocol 2: Analysis of Transcription Factor Binding via Chromatin Immunoprecipitation (ChIP)
ChIP assays are used to determine whether a protein, such as a specific transcription factor or RNA Polymerase II, is associated with a specific genomic region in vivo.[21][22][23][24] This is particularly relevant for this compound, which is hypothesized to block transcription factor binding.[1]
Methodology:
-
Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., RNA Polymerase II, a specific transcription factor like Sp1, or a histone mark). Use protein A/G beads to precipitate the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated complexes from the beads.
-
Reverse Cross-linking: Reverse the formaldehyde cross-links by heating. Treat with RNase A and Proteinase K to remove RNA and proteins.
-
DNA Purification: Purify the DNA.
-
Analysis:
-
ChIP-qPCR: Use quantitative PCR to measure the enrichment of specific DNA sequences (e.g., promoter regions of target genes) in the immunoprecipitated sample compared to an input control.
-
ChIP-seq: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing to identify all genomic regions bound by the protein of interest.[25]
-
Protocol 3: Cell Viability and Cytotoxicity Assessment
It is crucial to distinguish between a specific anti-proliferative effect due to transcription inhibition and general cytotoxicity. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of this compound or other inhibitors for a desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan (B1609692) product.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the insoluble formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell viability).
Visualizing Mechanisms and Workflows
Diagrams created using the DOT language provide clear visual representations of complex biological processes and experimental designs.
Caption: Mechanisms of action for different transcription inhibitors.
Caption: General workflow for validating a transcription inhibitor.
Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP).
References
- 1. researchgate.net [researchgate.net]
- 2. Discrimination between G/C Binding Sites by this compound Is Determined by Kinetics of the Drug-DNA Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Altered transcription and replication are the mechanisms of cytotoxicity of antitumor antibiotic this compound - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Differential Impact of Random GC Tetrad Binding and Chromatin Events on Transcriptional Inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibiting transcription in cultured metazoan cells with actinomycin D to monitor mRNA turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 9. letstalkacademy.com [letstalkacademy.com]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Transcription inhibition by flavopiridol: mechanism of chronic lymphocytic leukemia cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transcription inhibition by flavopiridol: mechanism of chronic lymphocytic leukemia cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Flavopiridol inactivates P-TEFb and blocks most RNA polymerase II transcription in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Triptolide (TPL) inhibits global transcription by inducing proteasome-dependent degradation of RNA polymerase II (Pol II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rndsystems.com [rndsystems.com]
- 17. GRO Seq Services | CD Genomics Experts in Transcription Analysis - CD Genomics [rna.cd-genomics.com]
- 18. Global Run-On sequencing to measure nascent transcription in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 20. Global Run-on Sequencing (GRO-Seq) | Springer Nature Experiments [experiments.springernature.com]
- 21. Chromatin Immunoprecipitation Assay as a Tool for Analyzing Transcription Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Chromatin immunoprecipitation - Wikipedia [en.wikipedia.org]
- 23. Use of chromatin immunoprecipitation (ChIP) to detect transcription factor binding to highly homologous promoters in chromatin isolated from unstimulated and activated primary human B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Overview of Chromatin Immunoprecipitation (ChIP) | Cell Signaling Technology [cellsignal.com]
- 25. RNA-seq and ChIP-seq as Complementary Approaches for Comprehension of Plant Transcriptional Regulatory Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Olivomycin A: A Comparative Guide for DNA Binding Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Olivomycin (B1226810) A with other DNA binding agents, offering insights into its application as a control in DNA binding studies. Experimental data, detailed protocols, and visual representations of molecular interactions and workflows are presented to assist researchers in selecting the most appropriate controls for their experiments.
Olivomycin A: A GC-Rich Minor Groove Binder
This compound is an aureolic acid antibiotic that functions as a potent antitumor agent. Its mechanism of action involves binding to the minor groove of DNA, with a strong preference for GC-rich sequences. This interaction is sequence-specific and requires the presence of divalent metal ions, such as Mg2+, to form a dimeric complex that intercalates into the DNA minor groove. This binding physically obstructs the progression of proteins like transcription factors and DNA polymerases along the DNA helix, leading to the inhibition of DNA replication and transcription.[1][2]
Comparative Analysis of DNA Binding Agents
The selection of an appropriate control for DNA binding studies is critical for validating experimental results. This compound serves as an excellent positive control for compounds expected to bind to GC-rich regions in the minor groove. This section compares this compound with other well-characterized DNA binding agents.
Aureolic Acid Antibiotics: Chromomycin (B10761888) A3 and Mithramycin
Chromomycin A3 and Mithramycin are structurally and functionally similar to this compound, belonging to the same family of aureolic acid antibiotics. They also bind to the minor groove of GC-rich DNA in a divalent cation-dependent manner and inhibit DNA replication and transcription.[3][4][5] While their mechanism is similar, subtle differences in their chemical structures can lead to variations in binding affinity and sequence preference.
AT-Specific Minor Groove Binder: Distamycin A
In contrast to the aureolic acid antibiotics, Distamycin A is a well-characterized minor groove binder with a strong preference for AT-rich sequences. It does not require divalent cations for binding. Distamycin A is a valuable negative control in studies focusing on GC-rich interactions and a positive control for AT-rich binding events. Its use can help to elucidate the sequence-specific nature of a novel DNA binding agent.
Table 1: Comparison of DNA Binding Agents
| Feature | This compound | Chromomycin A3 | Mithramycin | Distamycin A |
| Binding Site | Minor Groove | Minor Groove | Minor Groove | Minor Groove |
| Sequence Preference | GC-rich | GC-rich | GC-rich | AT-rich |
| Divalent Cation Requirement | Yes (e.g., Mg2+) | Yes (e.g., Mg2+) | Yes (e.g., Mg2+) | No |
| Primary Mechanism | Inhibition of replication and transcription | Inhibition of replication and transcription | Inhibition of transcription factor binding, Inhibition of transcription | Inhibition of transcription factor binding |
| Primary Use as Control | Positive control for GC-rich minor groove binding | Positive control for GC-rich minor groove binding | Positive control for GC-rich minor groove binding | Positive control for AT-rich minor groove binding; Negative control for GC-rich binding |
Note: Direct quantitative comparisons of binding affinities (Kd values) are challenging to present in a single table due to variations in experimental conditions across different studies. Researchers should refer to the primary literature for specific values relevant to their experimental setup.
Experimental Protocols
DNase I Footprinting with this compound as a Control
DNase I footprinting is a powerful technique to identify the specific DNA sequence where a ligand binds. The principle is that a DNA-binding molecule will protect the DNA from cleavage by DNase I, leaving a "footprint" on a sequencing gel. The following is a generalized protocol that can be adapted for using this compound as a control for a GC-rich binding site.
1. Probe Preparation:
-
Prepare a DNA fragment of interest (100-400 bp) containing the putative GC-rich binding site.
-
Label one end of the DNA fragment with a radioactive (e.g., 32P) or fluorescent tag.
-
Purify the end-labeled DNA probe.
2. Binding Reaction:
-
In separate tubes, set up the following reactions in a suitable binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 1 mM DTT):
-
Control (No Ligand): Labeled DNA probe only.
-
This compound Control: Labeled DNA probe + this compound (concentration to be optimized, typically in the low micromolar range).
-
Experimental Ligand: Labeled DNA probe + experimental compound.
-
-
Incubate the reactions at room temperature for 30 minutes to allow binding to reach equilibrium.
3. DNase I Digestion:
-
Add a freshly diluted solution of DNase I to each reaction tube. The optimal concentration of DNase I needs to be determined empirically to achieve partial digestion (on average, one cut per DNA molecule).
-
Incubate for a short, defined time (e.g., 1-2 minutes) at room temperature.
-
Stop the reaction by adding a stop solution (e.g., EDTA, SDS, and carrier DNA).
4. Analysis:
-
Purify the DNA fragments by phenol-chloroform extraction and ethanol (B145695) precipitation.
-
Resuspend the DNA pellets in a loading buffer (e.g., formamide (B127407) with tracking dyes).
-
Denature the samples by heating and then separate the DNA fragments on a high-resolution denaturing polyacrylamide sequencing gel.
-
Visualize the DNA fragments by autoradiography (for radioactive labels) or fluorescence imaging.
-
The region where this compound binds will show a "footprint," a gap in the ladder of DNA fragments compared to the control lane with no ligand. This footprint serves as a positive control and a marker for a GC-rich binding site.
Visualizing Molecular Interactions and Workflows
Logical Relationship of DNA Binding Inhibition
The following diagram illustrates the general principle of how a DNA binding agent like this compound can inhibit biological processes by occupying a specific site on the DNA, thereby preventing the binding of essential proteins.
References
- 1. DNase I footprinting of small molecule binding sites on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential Impact of Random GC Tetrad Binding and Chromatin Events on Transcriptional Inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of the DNA-binding antitumor antibiotics, chromomycin and mithramycin with erythroid spectrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mithramycin inhibits SP1 binding and selectively inhibits transcriptional activity of the dihydrofolate reductase gene in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Species specific differences in the toxicity of mithramycin, chromomycin A3, and olivomycin towards cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Purity of Olivomycin A: A Comparative Guide for Researchers
For researchers and drug development professionals, ensuring the purity of Olivomycin (B1226810) A is paramount for obtaining reliable and reproducible experimental results. This guide provides a comprehensive comparison of methods to assess the purity of Olivomycin A, contrasts its performance with key alternatives, and offers detailed experimental protocols to support your research endeavors.
This compound, an aureolic acid antibiotic produced by Streptomyces olivoreticuli, is a potent antitumor agent. Its primary mechanism of action involves the sequence-selective binding to the minor groove of GC-rich DNA regions, leading to the inhibition of DNA replication and transcription. Given its potent biological activity, even minor impurities can significantly impact experimental outcomes. Therefore, rigorous purity assessment is a critical first step in any experimental workflow involving this compound.
Purity of Commercial this compound
Commercially available this compound typically has a purity of ≥95%, as determined by high-performance liquid chromatography (HPLC). However, the actual purity can vary between suppliers and batches. It is crucial for researchers to independently verify the purity of the compound before use.
Methods for Purity Assessment
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common and reliable method for determining the purity of this compound. This technique separates this compound from potential impurities based on their hydrophobicity.
Potential Impurities in this compound Preparations
Impurities in this compound can originate from the fermentation process, purification steps, or degradation. As a product of Streptomyces fermentation, potential impurities may include:
-
Structurally related olivomycins: Other variants of olivomycin produced by the same bacterial strain.
-
Degradation products: this compound can be susceptible to hydrolysis or oxidation, leading to the formation of inactive or less active compounds.
-
Residual solvents and reagents: Impurities introduced during the extraction and purification processes.
-
Media components: Residual components from the fermentation broth.
The presence of these impurities can lead to inaccurate quantification of the active compound and may introduce confounding variables in biological assays.
Comparison with Alternatives: this compound vs. Mithramycin and Chromomycin A3
Mithramycin and Chromomycin A3 are other aureolic acid antibiotics that share a similar mechanism of action with this compound and are often used as alternatives in research. The choice between these compounds can depend on the specific application and the cell lines being studied.
The following table summarizes the comparative toxicity of this compound, Mithramycin, and Chromomycin A3 in various cultured mammalian cell lines, as indicated by their D10 values (the dose required to reduce the cell number by 90%).
| Cell Line | This compound (D10, ng/mL) | Mithramycin (D10, ng/mL) | Chromomycin A3 (D10, ng/mL) |
| Human (HeLa) | 1.5 | 25 | 1.5 |
| Human (Diploid Fibroblast) | 2.0 | 30 | 2.0 |
| Syrian Hamster (BHK 21) | 20 | 200 | 25 |
| Chinese Hamster (CHO) | 800 | 1000 | 150 |
| Mouse (LMTK-) | 2000 | 2500 | 1000 |
Data compiled from scientific literature.[1]
As the data indicates, human cell lines are generally more sensitive to these antibiotics than rodent cell lines.[1] Interestingly, while human cells show similar sensitivity to this compound and Chromomycin A3, they are less sensitive to Mithramycin.[1] In contrast, Chinese hamster and mouse cells are more resistant to this compound and Mithramycin compared to Chromomycin A3.[1] These differences are thought to be related to cellular uptake of the drugs.[1]
Experimental Protocols
Reverse-Phase HPLC for Purity Assessment of this compound
This protocol provides a general framework for the analysis of this compound purity. Optimization may be required based on the specific HPLC system and column used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic acid (HPLC grade)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA or Formic acid in Water.
-
Mobile Phase B: 0.1% TFA or Formic acid in Acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. A typical gradient might be:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B (linear gradient)
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B (linear gradient)
-
35-40 min: 20% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 278 nm (based on the UV absorbance maximum of the chromophore).
-
Injection Volume: 10-20 µL.
-
-
Sample Preparation:
-
Dissolve this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.
-
Visualizing Experimental Workflows and Signaling Pathways
To aid in the understanding of the experimental processes and the biological effects of this compound, the following diagrams are provided.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
